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7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Documentation Hub

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  • Product: 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine
  • CAS: 1909320-06-4

Core Science & Biosynthesis

Foundational

Synthesis, Characterization, and Application of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in Drug Discovery

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Author: BenchChem Technical Support Team. Date: April 2026

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Detailing the Cyclocondensation

I'm now detailing the mechanism of hydrazine-mediated cyclocondensation, explaining that the adjacent pyridazine nitrogens activate the C-Cl bond, making it available for facile nucleophilic aromatic substitution (SNAr) and cross-coupling. I'm focusing on the reaction design and experimental setup, which uses ethanol to drive condensation. I'm working to expand the Graphviz diagrams to encompass the new protocol.

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Refining the Experimental Details

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Calculating the Mass Shift

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Executive Summary

The pyrazolo[3,4-d]pyridazine scaffold represents a privileged pharmacophore in modern medicinal chemistry, offering unique hydrogen-bonding vectors, conformational rigidity, and a high degree of tunability. Within this class, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) serves as a critical electrophilic building block. The regioselective installation of the chloride atom at the 7-position leverages the electron-withdrawing nature of the adjacent pyridazine nitrogens, activating the C–Cl bond for facile nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This whitepaper provides an authoritative guide on the physicochemical properties, mechanistic synthesis, and downstream applications of this highly versatile intermediate .

Physicochemical Profiling

Understanding the structural and physical properties of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is essential for predicting its reactivity and optimizing purification workflows. The quantitative data is summarized in Table 1, derived from established cheminformatics databases .

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine
CAS Registry Number 1909320-06-4
Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
Monoisotopic Mass 182.0359 Da
MDL Number MFCD29762668
SMILES CC1=NN(C2=C(N=NC=C12)Cl)C
InChIKey QCXJEGBVWWYTJL-UHFFFAOYSA-N
Predicted [M+H]+ (m/z) 183.043

Mechanistic Synthesis Workflow

The synthesis of CAS 1909320-06-4 relies on a robust two-step sequence: a hydrazine-mediated cyclocondensation followed by a high-temperature chlorodehydroxylation. This pathway ensures high regioselectivity and preserves the integrity of the pyrazole core .

Synthesis A Ethyl 1,3-dimethyl-4-formyl -1H-pyrazole-5-carboxylate B 1,3-Dimethyl-1H-pyrazolo [3,4-d]pyridazin-7(6H)-one A->B NH2NH2·H2O EtOH, 78°C (Cyclocondensation) C 7-Chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) B->C POCl3, 100°C (Chlorodehydroxylation)

Synthetic route to CAS 1909320-06-4 via cyclocondensation and chlorination.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can monitor reaction progress and isolate the product with high fidelity.

Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
  • Objective : Construct the bicyclic core via cyclocondensation.

  • Causality & Design : Ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy to drive the condensation of hydrazine with both the formyl and ester moieties without inducing thermal degradation. Hydrazine hydrate is utilized as a safe, highly nucleophilic source of nitrogen.

  • Step-by-Step Procedure :

    • Suspend ethyl 1,3-dimethyl-4-formyl-1H-pyrazole-5-carboxylate (1.0 equiv) in absolute ethanol to achieve a 0.5 M concentration.

    • Add hydrazine hydrate (1.1 equiv) dropwise at room temperature. Note: A slight stoichiometric excess ensures complete consumption of the ester.

    • Elevate the temperature to reflux (78 °C) and stir for 2–4 hours.

    • Self-Validation : Monitor the reaction via TLC (5% MeOH in DCM). The disappearance of the UV-active starting material indicates completion.

    • Cool the mixture to 0 °C. The product inherently crystallizes from the ethanolic solution, allowing for self-validating isolation via vacuum filtration. Wash the filter cake with cold ethanol and dry in vacuo.

Protocol 2: Chlorodehydroxylation to Yield CAS 1909320-06-4
  • Objective : Convert the pyridazin-7-one to the highly reactive 7-chloro electrophile.

  • Causality & Design : Phosphorus oxychloride (POCl3) serves a dual role as both solvent and chlorinating agent. It activates the tautomeric enol form of the pyridazinone, generating a dichlorophosphite intermediate. The elevated temperature (100 °C) is critical to overcome the activation barrier for the subsequent nucleophilic displacement by the chloride ion .

  • Step-by-Step Procedure :

    • Suspend 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (1.0 equiv) in neat POCl3 (10 volumes).

    • Heat the reaction mixture to 100 °C under an inert argon atmosphere for 3 hours. Note: Strictly anhydrous conditions are paramount to prevent premature hydrolysis of the phosphite intermediate.

    • Self-Validation : Monitor via LC-MS. The mass shift from [M+H]+ 165 to [M+H]+ 183 with a characteristic 3:1 chlorine isotope pattern confirms successful conversion.

    • Distill off excess POCl3 under reduced pressure. Crucial Safety Step: Removing POCl3 prior to the aqueous quench prevents violent exothermic hydrolysis.

    • Carefully quench the concentrated residue by dropwise addition to ice-cold saturated aqueous NaHCO3. This neutralizes the reaction without hydrolyzing the newly formed C–Cl bond.

    • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous Na2SO4, and concentrate to yield the target 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine.

Downstream Medicinal Chemistry Applications

The 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine core is a highly sought-after intermediate for generating diverse libraries of bioactive compounds. Its primary utility lies in its susceptibility to nucleophilic attack and palladium-catalyzed cross-coupling.

Derivatives synthesized from this core have demonstrated significant efficacy across multiple therapeutic areas. For instance, SNAr reactions with various anilines yield potent kinase inhibitors (e.g., targeting FGFR and GSK-3), while cross-coupling with aryl boronic acids generates compounds with strong inhibitory activity against phosphodiesterase 5 (PDE5) and viral targets such as the Zika virus (ZIKV) NS2B-NS3 protease .

Diversification Core 7-Chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Amines, Base, Heat Coupling Pd-Catalyzed Cross-Coupling Core->Coupling Boronic Acids, Pd(0) Amine 7-Amino/Anilino Derivatives (Kinase Inhibitors) SNAr->Amine Aryl 7-Aryl/Heteroaryl Derivatives (PDE/Protease Inhibitors) Coupling->Aryl

Downstream diversification of the 7-chloro building block in medicinal chemistry.

References

  • Title : 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1909320-06-4) Chemical Properties and Safety Data Source : NextSDS URL : [Link]

  • Title : PubChemLite - 7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine (C7H7ClN4) Source : Université du Luxembourg (LCSB) URL : [Link]

  • Title : ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies Source : ACS Omega (American Chemical Society) URL :[Link]

  • Title : Synthesis and Evaluation of Some Pyrazolo[3,4-d]pyridazinones and Analogues as PDE 5 Inhibitors Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL : [Link]

  • Title: Azole-fused pyridazin-3(2h)-one derivatives (WO2021055326A1)
Exploratory

The Pyrazolo[3,4-d]pyridazine Scaffold: Physicochemical Profiling and Synthetic Methodologies of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Executive Summary In modern drug discovery, the pursuit of novel, privileged pharmacophores is critical for overcoming target resistance and improving pharmacokinetic profiles. 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the pursuit of novel, privileged pharmacophores is critical for overcoming target resistance and improving pharmacokinetic profiles. 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) has emerged as a highly versatile heterocyclic building block[1]. Characterized by a pyrazole ring fused to a pyridazine core, this scaffold acts as a bioisostere for more traditional bicyclic systems like quinazolines and phthalazines.

As a Senior Application Scientist, I have observed that the true value of this molecule lies in its highly reactive C7-chlorine position, which serves as a primary vector for late-stage diversification. This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols required to leverage this building block in the development of kinase inhibitors, antiviral agents, and anti-inflammatory therapeutics.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of a building block is essential for predicting its behavior in complex synthetic workflows and biological assays. The 1,3-dimethyl substitution provides necessary lipophilicity and structural rigidity, restricting rotational degrees of freedom when binding to target protein pockets (such as the kinase hinge region).

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Significance
IUPAC Name 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazineStandardized nomenclature for structural identification.
CAS Number 1909320-06-4Primary registry identifier[1].
Molecular Formula C₇H₇ClN₄Indicates a high nitrogen-to-carbon ratio, favorable for hydrogen bonding.
Molecular Weight 182.61 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5[1].
MDL Number MFCD29762668Cross-reference identifier for chemical databases[1].
SMILES CC1=NN(C)C2=C1C=NN=C2ClEnables computational modeling and in silico docking[1].
Appearance Off-white to pale yellow solidColorimetric indicator of purity; dark discoloration implies degradation.
Reactivity Profile Electrophilic at C7Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Reactivity and Synthetic Versatility

The core architecture of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is defined by its electron-deficient nature. The pyridazine (1,2-diazine) system exerts a strong electron-withdrawing effect, which is further compounded by the inductive withdrawal of the C7 chlorine atom. This renders the C7 position highly electrophilic.

Consequently, the molecule undergoes rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions without the need for transition-metal catalysis. Furthermore, the C-Cl bond is highly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.

The diagram below illustrates the divergent synthetic pathways utilized to transform this core building block into high-value active pharmaceutical ingredients (APIs)[2][3].

Reactivity Core 7-chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine Amination SNAr Amination Core->Amination Nucleophilic Attack Suzuki Suzuki-Miyaura Coupling Core->Suzuki Transmetalation Hydrazine Hydrazinolysis Core->Hydrazine Substitution Oxidation N-Oxidation Core->Oxidation Electrophilic BTK BTK Inhibitors Amination->BTK Lead Opt. AntiInflam COX Inhibitors Suzuki->AntiInflam Decoration Antiviral ZIKV Protease Inhibitors Hydrazine->Antiviral Cyclization NODonor NO-Donors Oxidation->NODonor 5,6-dioxide

Caption: Reaction pathways of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C7

This workflow is utilized to generate 7-amino derivatives, a critical step in synthesizing [2].

  • Reagents: 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 eq), Primary/Secondary Amine (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.0 eq), Anhydrous DMF (0.2 M).

  • Step-by-Step Methodology:

    • Dissolve the pyrazolo[3,4-d]pyridazine core in anhydrous DMF at room temperature under a nitrogen atmosphere.

    • Add DIPEA dropwise, followed by the slow addition of the amine.

    • Elevate the temperature to 80°C and stir for 4–6 hours.

    • Quench the reaction with ice-cold water to precipitate the product. Filter and wash with cold ethanol.

  • Mechanistic Causality: DIPEA acts as a sterically hindered, non-nucleophilic base that neutralizes the HCl byproduct without competing for the electrophilic C7 center. DMF, a polar aprotic solvent, stabilizes the highly polarized Meisenheimer transition state, thereby lowering the activation energy of the addition-elimination sequence.

  • Self-Validation: The reaction is self-validating through TLC and MS monitoring. Success is confirmed by the consumption of the non-polar starting material and the appearance of a highly polar, UV-active product spot. LC-MS analysis must show the disappearance of the characteristic chlorine isotope pattern (M / M+2 ratio of 3:1) at m/z 182.6/184.6, replaced by the exact mass of the aminated product[4].

Protocol B: Suzuki-Miyaura Cross-Coupling at C7

This protocol is utilized to append aryl groups for the development of [5].

  • Reagents: 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1 v/v).

  • Step-by-Step Methodology:

    • Charge a Schlenk flask with the core building block, arylboronic acid, and K₂CO₃.

    • Add the degassed 1,4-Dioxane/H₂O mixture.

    • Add Pd(dppf)Cl₂ under a continuous stream of nitrogen.

    • Heat the biphasic mixture to 90°C for 12 hours.

    • Cool to room temperature, dilute with EtOAc, and perform an aqueous extraction. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Mechanistic Causality: The biphasic 1,4-dioxane/water system is critical; 1,4-dioxane solubilizes the organic chloride and boronic acid, while water dissolves the inorganic base. This interfacial dynamic accelerates the formation of the reactive palladium-hydroxo complex, a prerequisite for the transmetalation of the arylboronic acid. Pd(dppf)Cl₂ is selected for its robust bidentate ligand, which resists degradation under elevated temperatures.

  • Self-Validation: The biphasic nature of the reaction provides a visual cue; the precipitation of palladium black often indicates the depletion of the active catalytic cycle. HPLC-UV monitoring at 254 nm validates success via the emergence of a single, highly conjugated product peak with a longer retention time than the starting material.

Target Engagement & Biological Applications

The functionalization of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine has led to significant breakthroughs across multiple therapeutic areas:

  • Kinase Inhibition (Oncology & Autoimmune): By substituting the C7 chlorine with anilines or cyclic amines, researchers have developed potent, orally active irreversible inhibitors of BTK. These derivatives exhibit nanomolar IC₅₀ values and show significant in vivo efficacy in collagen-induced arthritis (CIA) models[2].

  • Antiviral Therapeutics (ZIKV): Hydrazinolysis of the C7 position yields precursors that can be cyclized into pyrazolo[3,4-d]pyridazine-7-ones. Recent phenotypic assays have identified these derivatives as potent noncompetitive inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease, strongly binding to key catalytic amino acids (His51, Asp75, Ser135)[3][6].

  • Anti-Inflammatory Agents: Cross-coupling at the C7 position to form N-arylpyrazoles and bis-chalcone derivatives has yielded compounds with high Cyclooxygenase (COX) selectivity, significantly reducing myeloperoxidase enzyme activity in colon and intestinal tissues compared to traditional NSAIDs like diclofenac[5][7].

  • Cardiovascular NO-Donors: Oxidation of the pyridazine ring utilizing N₂O₄ or HNO₃ yields pyrazolo[3,4-d]pyridazine 5,6-dioxides, which act as novel nitric oxide (NO) donors for vasodilation[8].

References

  • PubChemLite. "7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine." University of Luxembourg / PubChem. URL:[Link]

  • ACS Medicinal Chemistry Letters. "Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor." ACS Publications. URL:[Link]

  • ACS Omega. "ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies." ACS Publications. URL:[Link]

  • PubMed. "Synthesis and Biological Evaluation of Some N-arylpyrazoles and pyrazolo[3,4-d]pyridazines as Anti-Inflammatory Agents." National Institutes of Health. URL:[Link]

  • Mendeley / Scite.ai. "Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors." Scite.ai. URL:[Link]

Sources

Foundational

Molecular Weight and Exact Mass of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine: A Technical Guide for HRMS Validation

Executive Summary 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) is a halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmacologically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) is a halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. When characterizing such novel entities during drug discovery, distinguishing between the molecular weight (MW) and the exact (monoisotopic) mass is not merely a semantic exercise—it is a fundamental requirement for accurate structural elucidation and metabolic profiling. This whitepaper details the physicochemical mass properties of this compound, the causality behind isotopic signatures, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its precise identification.

Mass Specifications: Causality in Mass Definitions

In analytical chemistry and drug development, mass is defined by the specific application of the data.

  • Molecular Weight (182.61 g/mol ): Calculated using the standard atomic weights of elements, which reflect the abundance-weighted average of all naturally occurring isotopes. This value is essential for macroscopic operations, such as calculating stoichiometry during bulk synthesis.

  • Exact Mass / Monoisotopic Mass (182.03592 Da): As defined by the 1[1], exact mass is calculated using only the principal (most abundant) isotope of each constituent element (e.g., 12C , 1H , 35Cl , 14N ).

In modern drug discovery,2[2] such as Orbitrap and Time-of-Flight (TOF) instruments measure mass-to-charge ratios ( m/z ) with sub-part-per-million (ppm) accuracy. Using the exact mass allows researchers to unequivocally assign the chemical formula C7​H7​ClN4​ , eliminating isobaric interferences that share the same nominal mass (182 Da) but possess entirely different elemental compositions[3].

Quantitative Mass Data

Table 1: Physicochemical Mass Properties

PropertyValueDefinition / Relevance
Molecular Formula C7​H7​ClN4​ Elemental composition of the core scaffold.
Molecular Weight (MW) 182.61 g/mol Abundance-weighted average; used for synthesis stoichiometry.
Exact Mass (Monoisotopic) 182.03592 DaCalculated using principal isotopes; target for HRMS.
Nominal Mass 182 DaInteger mass; insufficient for unique identification.

Table 2: Predicted ESI-HRMS Adducts (Positive Ion Mode) Based on4[4], the following exact masses represent the theoretical targets during electrospray ionization (ESI).

AdductIon FormulaTheoretical Exact Mass ( m/z )
[M+H]⁺ [C7​H8​ClN4​]+ 183.04320
[M+Na]⁺ [C7​H7​ClN4​Na]+ 205.02514
[M+K]⁺ [C7​H7​ClN4​K]+ 220.99908
[M+NH₄]⁺ [C7​H11​ClN5​]+ 200.06974

Logical Relationship: Mass Metrics in Research

To visualize how these distinct mass definitions dictate downstream laboratory workflows, refer to the logical relationship diagram below.

Mass_Logic MW Molecular Weight (MW) 182.61 g/mol (Abundance-weighted average) Stoich Stoichiometry & Synthesis (Bulk weighing) MW->Stoich Used for EM Exact Mass (Monoisotopic) 182.03592 Da (Principal isotopes only) HRMS HRMS Identification (Mass Accuracy < 5 ppm) EM->HRMS Target for Iso Isotopic Distribution 35Cl (75%) vs 37Cl (25%) Iso->HRMS Confirms

Logical relationship between molecular weight, exact mass, and their research applications.

Isotopic Signatures: The Chlorine Diagnostic Tool

The presence of a chlorine atom in 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine provides a built-in diagnostic tool for mass spectrometrists. Chlorine exists naturally as two stable isotopes: 35Cl (~75.8% abundance) and 37Cl (~24.2% abundance).

Causality in Spectral Interpretation: Because of this isotopic distribution, HRMS spectra will exhibit a characteristic M and M+2 isotopic pattern. The M peak (containing 35Cl ) will appear at the exact mass of the ionized adduct (e.g., m/z 183.04320 for [M+H]⁺). The M+2 peak (containing 37Cl ) will appear approximately 1.997 Da higher ( m/z 185.04025), with an intensity roughly 32% of the M peak. This specific ratio acts as a self-validating feature, ensuring that the detected ion genuinely contains a single chlorine atom and is not a false positive[2].

Self-Validating Experimental Protocol: LC-HRMS Analysis

To ensure absolute trustworthiness in compound verification, the following LC-HRMS protocol is designed as a self-validating system. It incorporates external calibration to ensure mass accuracy and utilizes the compound's intrinsic isotopic signature as an internal confirmation metric.

HRMS_Workflow A Sample Preparation (1 µg/mL, 0.1% FA) B LC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Protonation) B->C D HRMS Detection (Orbitrap/Q-TOF) C->D E Data Analysis (Exact Mass & Isotopes) D->E

Step-by-step LC-HRMS workflow for validating the exact mass of the target compound.

Step-by-Step Methodology

Step 1: Instrument Calibration and Tuning

  • Action: Calibrate the HRMS instrument (e.g., Q-TOF or Orbitrap) using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to analysis.

  • Causality: Mass drift occurs due to temperature fluctuations and electronic noise. External calibration anchors the mass axis, ensuring the required mass accuracy of < 2 ppm across the m/z 100–1000 range.

Step 2: Sample Preparation

  • Action: Dissolve 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in LC-MS grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality: ESI efficiency is highly dependent on solvent composition. Too high a concentration causes detector saturation and isotopic distortion. The addition of 0.1% Formic Acid acts as an acidic modifier, aggressively donating protons to drive the formation of the [M+H]⁺ adduct necessary for positive ion mode detection.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: While direct infusion is possible, LC separation removes potential ion-suppressing contaminants and separates the analyte from isobaric matrix interferences, ensuring a clean spectrum[3].

Step 4: HRMS Acquisition

  • Action: Operate the mass spectrometer in ESI+ mode. Set the resolving power to at least 70,000 FWHM at m/z 200.

  • Causality: High resolving power is required to separate the target [M+H]⁺ peak from background matrix ions that may differ by only fractions of a Dalton.

Step 5: Data Processing and Self-Validation

  • Action: Extract the ion chromatogram (EIC) for the theoretical[M+H]⁺ exact mass: 183.04320 Da with a narrow 5 ppm window.

  • Validation Check 1 (Mass Accuracy): The measured m/z must fall strictly within ± 5 ppm of 183.04320.

  • Validation Check 2 (Isotopic Fidelity): Locate the M+2 peak at m/z 185.04025. Its relative abundance must be 32% (± 5%) of the monoisotopic M peak, unequivocally confirming the presence of exactly one chlorine atom.

References

  • PubChemLite : 7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine - Structural Information and Predicted Collision Cross Section. Université du Luxembourg. 4

  • Journal of the American Society for Mass Spectrometry : Monoisotopic Mass? (IUPAC Definitions). American Chemical Society. 1

  • Bioanalysis Zone : High-resolution mass spectrometry: more than exact mass. 2

  • Chromatography Online : High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. 3

Sources

Exploratory

An In-Depth Technical Guide on the Safety and Toxicity of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Gap for a Novel Compound As scientists and researchers at the forefront of discovery, we often encounter novel chemical entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap for a Novel Compound

As scientists and researchers at the forefront of discovery, we often encounter novel chemical entities for which a comprehensive safety and toxicological profile has yet to be established. 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is one such compound. While a specific, officially registered Safety Data Sheet (SDS) for this molecule is not currently available in public databases, the extensive research into the broader class of pyrazolo[3,4-d]pyridazines and related heterocyclic systems provides a solid foundation for inferring its potential hazards and biological activities.[1][2]

This guide is designed to bridge that data gap. It serves not as a replacement for a formal SDS but as an in-depth technical resource for professionals in research and drug development. By synthesizing information from studies on structurally similar compounds, we aim to provide a robust framework for the safe handling, preliminary toxicological assessment, and informed progression of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in a research setting. Our approach is rooted in the principles of chemical analogy and precautionary risk assessment, empowering you to work with this compound in a manner that is both scientifically sound and prioritizes safety.

Section 1: Chemical Identity and Physicochemical Properties

Before delving into safety and toxicity, a clear understanding of the molecule's fundamental properties is essential.

Systematic Name: 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Molecular Formula: C₇H₇ClN₄[1]

Molecular Weight: 182.61 g/mol

Structure:

Structure of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Table 1: Predicted Physicochemical Properties

PropertyValueSource
XlogP0.9PubChem[1]
Monoisotopic Mass182.03592 DaPubChem[1]
Hydrogen Bond Donors0Predicted
Hydrogen Bond Acceptors4Predicted
Rotatable Bonds0Predicted

Note: These properties are computationally predicted and should be confirmed experimentally.

Section 2: Inferred Hazard Identification and Precautionary Safety Data

In the absence of a specific SDS, this section provides a precautionary hazard assessment based on the known profiles of structurally related compounds, such as other chlorinated nitrogen heterocycles.[3][4] This information should be used to guide laboratory safety practices until empirical data becomes available.

2.1. GHS Hazard Classification (Inferred)

  • Signal Word: Warning

  • Pictograms:

    • Health Hazard

    • Irritant

  • Hazard Statements (Potential):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • H351: Suspected of causing cancer (based on the biological activity of related compounds).

    • H361: Suspected of damaging fertility or the unborn child.

  • Precautionary Statements (Recommended):

    • Prevention:

      • P201: Obtain special instructions before use.

      • P202: Do not handle until all safety precautions have been read and understood.

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

      • P264: Wash skin thoroughly after handling.[3]

      • P270: Do not eat, drink or smoke when using this product.

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • Response:

      • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

      • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

      • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

      • P308 + P313: IF exposed or concerned: Get medical advice/attention.

    • Storage:

      • P405: Store locked up.[3][4]

    • Disposal:

      • P501: Dispose of contents/container to an approved waste disposal plant.[3]

2.2. First-Aid Measures (Recommended)

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][5]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

2.3. Handling and Storage

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[3][5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[3][5]

Section 3: Toxicological Profile Based on Analogous Compounds

The pyrazolo[3,4-d]pyridazine core and its isosteres are "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets. This inherent bioactivity is the primary driver of their potential toxicity.

3.1. Known Biological Targets and Inferred Mechanisms of Toxicity

Research on related pyrazolo-fused heterocycles has identified several key cellular targets. Interaction with these targets is likely the basis for the efficacy of these compounds in disease models and also the source of their toxicological effects.

  • Kinase Inhibition: Many pyrazolo[3,4-d]pyridazine and pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[6][7] Inhibition of these fundamental cellular regulators can lead to cell cycle arrest and apoptosis, which, while desirable in cancer therapy, can also cause toxicity in healthy, rapidly dividing cells (e.g., in the bone marrow and gastrointestinal tract).

  • Topoisomerase II Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit Topoisomerase IIα, an enzyme critical for DNA replication and repair.[7] Compounds that interfere with this process can be genotoxic and cytotoxic.

  • Antiviral Activity: The pyrazolo[3,4-d]pyridazine-7-one scaffold has been investigated for its antiviral properties, for instance, against the Zika virus.[8] This suggests potential interactions with viral or host cell proteins essential for viral replication, which could also have off-target effects.

G cluster_targets Potential Cellular Targets cluster_effects Resulting Toxicological Effects compound 7-chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine kinase Kinases (e.g., CDK, EGFR) compound->kinase Inhibition topoisomerase Topoisomerase II compound->topoisomerase Inhibition viral_proteins Viral/Host Proteins compound->viral_proteins Interaction cell_cycle_arrest Cell Cycle Arrest kinase->cell_cycle_arrest apoptosis Apoptosis kinase->apoptosis genotoxicity Genotoxicity topoisomerase->genotoxicity cytotoxicity Cytotoxicity genotoxicity->cytotoxicity apoptosis->cytotoxicity

Inferred mechanism of toxicity for 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

3.2. Summary of Toxicity Data from Related Compounds

The following table summarizes publicly available toxicity data for various pyrazolo[3,4-d]pyridazine and pyrazolo[3,4-d]pyrimidine derivatives. This data provides a quantitative context for the potential toxicity of the target compound.

Table 2: Cytotoxicity and Toxicity Data of Structurally Related Compounds

Compound ClassAssayEndpointResultSource
Pyrazolo[3,4-c]pyridazin-3-amine derivativeCytotoxicity vs. MCF-7 cellsIC₅₀27.29 µM[6]
Pyrazolo[3,4-d]pyrimidine derivativesCytotoxicity vs. NCI-60 panelGI₅₀0.018 to 9.98 µM[9]
Pyrazolo[3,4-d]pyridazine-7-one derivativesBrine shrimp lethality bioassayLD₅₀87.2–100.3 µg/mL[8]
Pyrazolo[3,4-b]pyridine derivativesCytotoxicity vs. NCI-60 panelGI%Broad range of effects[7]

This table illustrates that compounds with a similar core structure are biologically active at micromolar concentrations and exhibit dose-dependent toxicity.

Section 4: Recommended Experimental Protocol for Preliminary Toxicity Assessment

For researchers planning to use 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, a preliminary in vitro toxicity assessment is a crucial first step. The following is a generalized protocol for a cell viability assay.

4.1. Experimental Workflow: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)

G start Start prep_compound Prepare stock solution of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in DMSO start->prep_compound seed_cells Seed cancer or normal cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of the compound prep_compound->treat_cells incubate1 Incubate for 24 hours (allow cells to attach) seed_cells->incubate1 incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo®) incubate2->add_reagent measure_signal Measure signal (absorbance or luminescence) add_reagent->measure_signal analyze_data Analyze data and calculate IC₅₀ measure_signal->analyze_data end End analyze_data->end

Workflow for a preliminary in vitro cytotoxicity assessment.

4.2. Step-by-Step Methodology

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in sterile DMSO.

  • Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) under standard conditions (37°C, 5% CO₂).

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of the compound stock in a complete cell culture medium. The final concentrations should span a wide range (e.g., from 0.01 µM to 100 µM). Remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the treated plates for a specified period, typically 48 to 72 hours.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the plate using a microplate reader. For the MTT assay, measure the absorbance at ~570 nm. For the CellTiter-Glo® assay, measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability versus the compound concentration (on a log scale). Use a non-linear regression model (e.g., log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value.

Conclusion

7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is a novel compound with significant potential for biological activity, stemming from its privileged heterocyclic core. While specific safety and toxicity data are not yet available, a precautionary approach based on the known hazards and bioactivities of structurally related pyrazolo[3,4-d]pyridazines and other chlorinated nitrogen heterocycles is warranted. Researchers and drug development professionals should handle this compound with the care due to a potentially harmful and biologically active substance. The information and protocols provided in this guide offer a starting point for its safe handling and preliminary toxicological evaluation, ensuring that future research can be conducted with a strong commitment to both scientific rigor and personal safety.

References

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. (2023). MDPI. Available at: [Link]

  • Drug design, development and biological screening of pyridazine derivatives. (2016). Journal of Chemical and Pharmaceutical Research.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Molecular Design of Pyrazolo[3,4-d]pyridazines. (2016). ResearchGate. Available at: [Link]

  • 7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine. (n.d.). PubChemLite. Available at: [Link]

  • GHSモデル SDS情報 一覧表. (n.d.). 職場のあんぜんサイト - 厚生労働省.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD..
  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. (n.d.). PMC.
  • Safety Data Sheet. (n.d.). KISHIDA CHEMICAL CO., LTD..
  • Safety D
  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. (2019).
  • New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (n.d.). PMC.
  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. (2005).
  • 4-Chloro-1H-pyrazolo[3,4-b]pyridine - SAFETY D
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University.
  • SAFETY D
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Molecular Design of Pyrazolo[3,4-d]pyridazines. (2016). ResearchGate. Available at: [Link]

  • Pyridazine - Safety D
  • SAFETY D
  • PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. (2003). HETEROCYCLES.
  • 3-chloro-7H-pyrrolo[2,3-c]pyridazine Safety D
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.).
  • GHS Classific
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (2022). MDPI.

Sources

Foundational

In vitro biological activity of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine derivatives

An in-depth technical guide on the synthesis, mechanistic profiling, and in vitro biological evaluation of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine derivatives. Introduction & Pharmacological Rationale The pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the synthesis, mechanistic profiling, and in vitro biological evaluation of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine derivatives.

Introduction & Pharmacological Rationale

The pyrazolo[3,4-d]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as a bioisostere for purines and phthalazines. The specific intermediate, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1909320-06-4)[1], serves as an optimal electrophilic hub for drug discovery. By leveraging the inherent reactivity of the C7 position, researchers can rapidly generate diverse compound libraries that exhibit potent in vitro biological activities, ranging from selective kinase inhibition to antiviral and anti-inflammatory efficacy[2][3][4].

Chemical Derivatization Strategy

The Causality of SNAr: The selection of Nucleophilic Aromatic Substitution (SNAr) for derivatization is driven by the electronic topology of the pyrazolo[3,4-d]pyridazine core. The adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing inductive effect, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C7 position. This renders the 7-chloro substituent highly labile and susceptible to nucleophilic attack by amines, anilines, and alkoxides without the need for transition-metal catalysis.

Workflow Start 7-Chloro-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyridazine Reaction SNAr Reaction (Nucleophilic Attack) Start->Reaction Amines/Phenols Library Derivative Library (7-Substituted) Reaction->Library Base/Heat QC Self-Validating QC (LC-MS >95% Purity) Library->QC QC->Reaction Fail (Repurify) Assay In Vitro Biological Screening QC->Assay Pass

Synthesis and self-validating QC workflow for pyrazolo[3,4-d]pyridazine derivative libraries.

In Vitro Biological Activity Profiles

Selective Kinase Inhibition (DDR1 & FGFR)

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase implicated in fibrotic diseases and oncology. Recent deep-learning-driven drug design has identified pyrazolo[3,4-d]pyridazinone derivatives as highly selective DDR1 inhibitors[2].

  • Mechanistic Causality: Molecular docking reveals that the pyrazolo[3,4-d]pyridazine scaffold acts as a Type I kinase inhibitor, anchoring into the ATP-binding pocket. The core nitrogen atoms form critical bidentate hydrogen bonds with the hinge region residues (Met704 and Asp702), which is essential for maintaining high binding affinity and displacing ATP[2].

  • In Vitro Efficacy: These derivatives demonstrate dose-dependent inhibition of collagen-induced DDR1 autophosphorylation in THP-1 cells, achieving EC50 values in the low nanomolar range[5].

Anti-Inflammatory & COX-2 Modulation

Derivatives of this scaffold exhibit robust anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme and reducing myeloperoxidase (MPO) activity[3].

  • Mechanistic Causality: By blocking COX-2 and subsequent prostaglandin E2 (PGE2) synthesis, these compounds interrupt the downstream inflammatory cascade. In vitro macrophage assays demonstrate that treatment with these derivatives significantly suppresses the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-22[3][5]. This mechanism is highly relevant for protecting mucosal tissues against NSAID-induced digestive system inflammation[3].

Antiviral Efficacy (ZIKV)

Phenotypic screening against the Zika virus (ZIKV) MR766 strain revealed that pyrazolo[3,4-d]pyridazine-7-one analogs effectively disrupt viral replication[4][6].

  • Mechanistic Causality: Theoretical studies and molecular dynamics suggest these derivatives interfere with the NS2B-NS3 protease complex of ZIKV. By blocking this protease, the virus cannot cleave its polyprotein into functional units, halting viral assembly[4].

Mechanism Ligand Extracellular Stimuli (Collagen / LPS) Receptor Membrane Receptors (DDR1 / TLR4) Ligand->Receptor Kinase Intracellular Kinase Autophosphorylation Receptor->Kinase Inhibitor Pyrazolo[3,4-d]pyridazine Derivative Inhibitor->Kinase Competitive Hinge Binding (Met704/Asp702) TF Transcription Factors (NF-κB / MAPK) Kinase->TF Output Pro-inflammatory Output (TNF-α, IL-6, COX-2) TF->Output

Mechanism of action for pyrazolo[3,4-d]pyridazine derivatives inhibiting kinase signaling pathways.

Quantitative Activity Summary

The following table synthesizes representative in vitro data for functionalized pyrazolo[3,4-d]pyridazine derivatives across various biological targets[2][3][4][5][6].

Derivative ClassTarget / Assay SystemRepresentative IC50 / EC50Key Mechanistic Feature
7-Anilino-derivatives DDR1 Kinase (THP-1 cells)~34.4 nMH-bonding at Met704/Asp702 hinge region
7-Aryloxy-derivatives COX-2 Inhibition (Macrophage)< 1.0 μMSuppression of TNF-α, IL-6, and PGE2
Pyrazolo-pyridazin-7-ones ZIKV MR766 (Vero cells)~25.6 μMNS2B-NS3 protease interference (SI > 20)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal readouts, built-in quality controls, and reference standards to prevent false positives.

Protocol A: High-Throughput SNAr Synthesis & QC Validation
  • Reaction Setup: Dissolve 1.0 eq of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in anhydrous N,N-dimethylformamide (DMF). Add 1.2 eq of the desired nucleophile (e.g., substituted aniline) and 2.0 eq of N,N-diisopropylethylamine (DIPEA).

  • Thermal Cycling: Heat the mixture to 80°C for 4–6 hours under an inert argon atmosphere.

  • Purification: Quench with H2O, extract with EtOAc, and purify via automated flash chromatography (Hexanes/EtOAc gradient).

  • Self-Validation Mechanism (QC Checkpoint): Before any biological assay, all compounds must undergo LC-MS and 1H-NMR analysis. Rule: Compounds must exhibit >95% purity by UV integration at 254 nm. Any batch failing this threshold is automatically rejected to prevent assay interference from unreacted electrophiles.

Protocol B: In Vitro DDR1 Kinase Activity Assay (TR-FRET)

Why TR-FRET? Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because the delayed fluorescence measurement eliminates background auto-fluorescence commonly exhibited by nitrogen-rich heterocyclic compounds, ensuring high-fidelity data.

  • Reagent Preparation: Prepare a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Incubate recombinant DDR1 kinase with the synthesized derivatives (serial dilutions from 10 μM to 0.1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the Km value) and the ULight-labeled substrate. Incubate for 60 minutes.

  • Detection: Add the Europium-labeled anti-phospho antibody and read the TR-FRET signal (Ex: 320 nm, Em: 665 nm).

  • Self-Validation Mechanism:

    • Positive Control: Staurosporine (a pan-kinase inhibitor) must yield an IC50 within historical bounds.

    • Assay Robustness: Calculate the Z'-factor for the plate. Only plates with a Z'-factor > 0.6 are accepted for data analysis.

Protocol C: Macrophage-Based Anti-Inflammatory Assay (LPS-induced RAW 264.7)
  • Cell Culture: Seed RAW 264.7 macrophages in 96-well plates at 5×104 cells/well and incubate overnight at 37°C in 5% CO2.

  • Stimulation & Treatment: Pre-treat cells with pyrazolo[3,4-d]pyridazine derivatives (1, 5, and 10 μM) for 2 hours. Stimulate inflammation by adding 1 μg/mL of LPS for 24 hours.

  • Cytokine Quantification: Harvest the supernatant and quantify TNF-α and IL-6 levels using standard ELISA kits.

  • Self-Validation Mechanism (Cytotoxicity Counter-Screen):

    • Orthogonal Readout: Perform an MTT viability assay on the remaining adherent cells. Rule: If cell viability drops below 90%, the reduction in cytokines is flagged as a cytotoxic artifact rather than true anti-inflammatory activity.

    • Reference Standard: Dexamethasone (10 μM) is used as the positive control for cytokine suppression.

Sources

Exploratory

Rational Design and Mechanism of Action of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Derivatives in Targeted Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The compound 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 19...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) is not a standalone therapeutic agent; rather, it is a highly privileged, reactive building block utilized in modern medicinal chemistry to synthesize potent, target-specific inhibitors[1][2]. The fused bicyclic pyrazolo[3,4-d]pyridazine core serves as an excellent bioisostere for the purine ring of adenosine triphosphate (ATP), making it an ideal scaffold for designing kinase inhibitors and antiviral agents[3][4].

This whitepaper details the structural rationale, mechanisms of action, and validated experimental workflows for utilizing this core scaffold in the development of advanced therapeutics, specifically targeting kinases (e.g., DDR1, FGFR, BTK) and viral replication machinery (e.g., Zika Virus)[5][6][7][8].

Molecular Architecture & Synthetic Rationale

The utility of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine lies in its highly specific chemical topology:

  • The 7-Chloro Synthetic Handle: The chlorine atom at the C7 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[9][10]. The electron-withdrawing nature of the adjacent pyridazine nitrogen atoms stabilizes the intermediate Meisenheimer complex, allowing medicinal chemists to rapidly install diverse pharmacophores (such as anilines or aliphatic amines) to probe target binding pockets[10].

  • The Pyrazolo-Pyridazine Core: The nitrogen-rich bicyclic system acts as a critical hydrogen bond donor/acceptor matrix. When targeting kinases, these nitrogens interact directly with the highly conserved hinge region of the ATP-binding site[5].

  • 1,3-Dimethyl Substitutions: The methyl groups at the 1 and 3 positions provide necessary lipophilicity and steric steering, directing the scaffold into hydrophobic pockets (such as the gatekeeper residue area) while preventing off-target promiscuity[5][8].

G Substrate 7-Chloro-1,3-dimethyl- pyrazolo[3,4-d]pyridazine Derivatization SNAr Diversification (Amine/Aniline) Substrate->Derivatization ActiveCmpd Lead Inhibitor (Pharmacophore) Derivatization->ActiveCmpd Hinge Kinase Hinge Region (H-Bonding) ActiveCmpd->Hinge Hydrophobic Hydrophobic Pocket (Gatekeeper Interaction) ActiveCmpd->Hydrophobic DFG DFG Motif (Type I/II Binding) ActiveCmpd->DFG

Figure 1: Pharmacophore mapping and kinase binding mechanism of pyrazolo[3,4-d]pyridazine derivatives.

Primary Mechanisms of Action

Once derivatized, compounds based on this core exhibit potent biological activity through well-defined mechanisms.

Type II Kinase Inhibition (DDR1, FGFR, BTK)

Derivatives of the pyrazolo[3,4-d]pyridazine core are exceptional ATP-competitive kinase inhibitors[7][11]. For example, when optimized for Discoidin Domain Receptor 1 (DDR1), computational docking and crystallographic studies reveal that the core binds in the Asp-Phe-Gly (DFG)-Asp-out conformation , indicative of a Type II inhibition mechanism[5].

  • Hinge Interaction: The pyridazine nitrogens form critical hydrogen bonds with hinge region residues (e.g., Met704 and Asp702 in DDR1)[5].

  • DFG Motif Interaction: Extended functional groups attached via the C7 position form additional hydrogen bonds with the c-Helix (Glu672) and the DFG motif (Asp784), locking the kinase in an inactive state[5].

Antiviral Phenotypic Engagement (ZIKV)

Beyond oncology and immunology, the scaffold has been successfully deployed in antiviral drug discovery. Pyrazolo[3,4-d]pyridazine-7-one derivatives synthesized from the 7-chloro precursor have demonstrated significant inhibition of Zika Virus (ZIKV) replication[6][10]. The mechanism involves the disruption of viral replication machinery, with lead compounds showing high selectivity indices by inhibiting ZIKV-induced cytopathic effects without causing host-cell toxicity[6][12].

Quantitative Structure-Activity Relationship (SAR)

The following table summarizes the biological efficacy of various derivatives synthesized from the pyrazolo[3,4-d]pyridazine core, demonstrating its versatility across different therapeutic targets.

Derivative TargetCore Modification (via C7 SNAr)Primary TargetPotency (IC50 / EC50)Selectivity Index (SI)Reference
Compound 1 Substituted AnilineDDR1 Kinase10.2 ± 1.2 nMHigh[5]
Compound 2 Substituted Aniline (CF3 group)DDR1 Kinase10.6 ± 1.9 nMHigh[5]
Compound 8 Michael Acceptor MoietyBTK KinaseSub-nanomolarHigh (Irreversible)[7]
Compound 9b 3-Nitrobenzyl substitutionZika Virus (ZIKV)25.6 µM (EC50)22.4[6][10]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of these compounds. The causality behind each experimental choice is explicitly stated to provide a self-validating system.

Protocol 1: SNAr Derivatization of the Core Scaffold

Objective: Install a target-specific amine at the C7 position of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine.

Causality & Reagent Selection:

  • N,N-Diisopropylethylamine (DIPEA): Chosen over Triethylamine (TEA) due to its higher steric bulk. This prevents the base from acting as a competing nucleophile against the highly reactive 7-chloro position.

  • Anhydrous DMF: A polar aprotic solvent is utilized to ensure complete dissolution of the bicyclic core while poorly solvating the incoming nucleophilic anion, thereby maximizing its reactivity and accelerating the addition-elimination (SNAr) cycle[10].

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add the desired primary or secondary amine (1.2 equiv) followed by DIPEA (2.5 equiv). The excess base neutralizes the HCl byproduct, preventing the protonation of the incoming nucleophile.

  • Reaction: Stir the mixture at 80°C for 4–6 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting material mass ( [M+H]+≈183.0 ) is entirely replaced by the product mass.

  • Purification: Quench with water, extract with ethyl acetate, dry over Na2​SO4​ , and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Protocol 2: TR-FRET Kinase Screening Assay

Objective: Determine the IC50​ of the synthesized derivative against a target kinase (e.g., DDR1).

Causality & Assay Selection:

  • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Pyrazolo-pyridazine compounds often possess inherent fluorescence. TR-FRET introduces a temporal delay (typically 50-100 µs) between excitation and signal acquisition. This delay allows short-lived background auto-fluorescence to decay, ensuring the measured signal strictly correlates with actual target engagement.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized compound in 100% DMSO.

  • Assay Assembly: In a 384-well low-volume plate, combine 5 µL of the kinase enzyme (e.g., DDR1) with 100 nL of the compound. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a master mix containing ATP (at its Km​ value) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Self-Validation & Analysis: Calculate the Z'-factor using vehicle (DMSO, 100% activity) and no-enzyme (0% activity) controls. A Z'-factor >0.6 validates the assay's robustness. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 Step 1: SNAr Reaction Displacement of 7-Cl leaving group Step2 Step 2: LC-MS & Purification Validation of intermediate mass Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Cell-Based Phenotypic Assay Target engagement & cytotoxicity Step3->Step4

Figure 2: Step-by-step workflow from SNAr derivatization to biological screening.

References

  • Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega. URL:[Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters. URL:[Link]

  • Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. URL:[Link]

  • Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine, pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine and its fused derivatives: synthesis, characterization and antimicrobial evaluation. ResearchGate. URL:[Link]

  • 7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine. PubChemLite. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Step-by-Step Guide to the Synthesis of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Abstract The pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a purine analog that can interact with a variety of biological targets.[1] Derivatives of this core...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-d]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a purine analog that can interact with a variety of biological targets.[1] Derivatives of this core structure have demonstrated a wide spectrum of activities, including potent inhibition of kinases, and utility as anticancer and antimicrobial agents.[1][2][3] This document provides a robust, two-step synthesis protocol for 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, a key chemical intermediate. The protocol is designed for researchers in synthetic chemistry and drug development, offering detailed procedural steps, mechanistic insights, and methods for characterization to ensure the reliable and safe production of this valuable building block.

Synthetic Strategy and Mechanistic Rationale

The synthesis is strategically designed in two primary stages: (1) the formation of the fused pyridazine ring system via cyclocondensation, and (2) the subsequent chlorination to yield the target compound.

Reaction Scheme:

  • Step 1: Cyclocondensation. The synthesis begins with the reaction of diethyl 1,3-dimethyl-1H-pyrazole-4,5-dicarboxylate with hydrazine hydrate. In this reaction, hydrazine acts as a dinucleophile. The process is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the ester carbonyls, followed by an intramolecular attack of the second nitrogen on the adjacent ester group. This cascade of condensation reactions results in the formation of the stable, six-membered dihydropyridazinedione ring, eliminating two molecules of ethanol.

  • Step 2: Aromatic Chlorination. The resulting intermediate, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine-4,7(5H,6H)-dione, exists in tautomeric equilibrium with its di-enol form, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine-4,7-diol. This di-hydroxyl tautomer is crucial for the chlorination step. Phosphorus oxychloride (POCl₃) serves as a powerful dehydrating and chlorinating agent.[4][5] It converts the hydroxyl groups into excellent leaving groups, which are subsequently displaced by chloride ions, leading to the formation of the aromatic 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine. This type of conversion is a standard and effective method for producing chloro-substituted nitrogen heterocycles from their corresponding cyclic amide or hydroxyl precursors.[3]

Experimental Protocol

Safety Notice: This protocol involves hazardous materials including phosphorus oxychloride and hydrazine hydrate. All steps must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine-4,7(5H,6H)-dione (Intermediate I)

Materials and Reagents:

Reagent M.W. Quantity Moles Purity
Diethyl 1,3-dimethyl-1H-pyrazole-4,5-dicarboxylate 242.25 10.0 g 41.3 mmol ≥97%
Hydrazine Hydrate (64% solution) 50.06 2.58 mL 51.6 mmol 64% (w/w)

| Ethanol (Absolute) | 46.07 | 100 mL | - | 200 Proof |

Procedure:

  • Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge the flask with diethyl 1,3-dimethyl-1H-pyrazole-4,5-dicarboxylate (10.0 g, 41.3 mmol) and absolute ethanol (100 mL).

  • Stir the mixture to form a suspension.

  • Carefully add hydrazine hydrate (2.58 mL, 51.6 mmol) to the suspension dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate / Hexanes).

  • After completion, allow the mixture to cool to room temperature. A white precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid product thoroughly with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove residual impurities.

  • Dry the product under vacuum at 60°C to a constant weight.

  • The resulting white solid is Intermediate I , which is typically of sufficient purity for the next step. Expected yield: 7.0-7.5 g (87-94%).

Part B: Synthesis of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (Final Product)

Materials and Reagents:

Reagent M.W. Quantity Moles Purity
Intermediate I 194.18 5.0 g 25.7 mmol -
Phosphorus Oxychloride (POCl₃) 153.33 25 mL 268 mmol ≥99%

| N,N-Dimethylaniline (optional catalyst) | 121.18 | 0.5 mL | 4.0 mmol | ≥99% |

Procedure:

  • Set up a 100 mL round-bottom flask with a reflux condenser (equipped with a calcium chloride or drying tube to protect from atmospheric moisture) and a magnetic stir bar in a fume hood.

  • Carefully charge the flask with phosphorus oxychloride (25 mL).

  • Slowly add Intermediate I (5.0 g, 25.7 mmol) to the POCl₃ in portions with stirring. The reaction may be mildly exothermic.

  • (Optional) Add N,N-dimethylaniline (0.5 mL) as a catalyst.

  • Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The mixture will become a clear, dark solution. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (CRITICAL STEP): a. Prepare a large beaker (1 L) containing approximately 400 g of crushed ice and a stir bar. Place it in an ice-water bath for efficient cooling. b. After the reaction is complete, allow the flask to cool to room temperature. c. EXTREME CAUTION: Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic and releases HCl gas. Perform this step deep within the fume hood. d. Once the addition is complete, continue stirring until all the ice has melted. e. Slowly neutralize the acidic solution by adding solid sodium bicarbonate (NaHCO₃) or by dropwise addition of a saturated NaHCO₃ solution until the effervescence ceases and the pH is approximately 7-8. A precipitate will form.

  • Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is obtained as a solid.

Purification and Characterization

Purification: The crude solid can be purified by recrystallization from isopropanol or ethanol to yield the final product as off-white or pale yellow crystals.

Characterization Data:

Parameter Expected Result
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₇H₇ClN₄
Molecular Weight 182.61 g/mol
Melting Point 135-138 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.15 (s, 1H, Ar-H), 4.10 (s, 3H, N-CH₃), 2.75 (s, 3H, C-CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 158.2, 154.5, 145.0, 120.1, 115.8, 36.5, 12.8

| Mass Spec (EI) | m/z: 182 [M]⁺, 184 [M+2]⁺ (in ~3:1 ratio, characteristic of a single chlorine atom)[6] |

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination & Purification Reactants1 Pyrazole Diester + Hydrazine Hydrate Reflux1 Reflux in Ethanol (12-16h) Reactants1->Reflux1 Filtration1 Filter & Dry Reflux1->Filtration1 Intermediate Intermediate I (Dione Precursor) Filtration1->Intermediate Reactants2 Intermediate I in POCl₃ Intermediate->Reactants2 Reflux2 Reflux (4-6h) Reactants2->Reflux2 Workup Quench on Ice & Neutralize Reflux2->Workup Purify Extract, Dry & Recrystallize Workup->Purify Product Final Product: 7-Chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine Purify->Product

Caption: High-level workflow for the two-step synthesis of the target compound.

References

  • PubChemLite. 7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine. Available at: [Link]

  • Academia.edu. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent†. Available at: [Link]

  • Lirias. Strategy for the synthesis of pyridazine heterocycles and its derivatives. Available at: [Link]

  • Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]

  • Verlag der Zeitschrift für Naturforschung. Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Available at: [Link]

  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Drug design, development and biological screening of pyridazine derivatives. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Available at: [Link]

  • MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • International Journal of Pharma Research & Review. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at: [Link]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent†. Available at: [Link]

  • HETEROCYCLES. SYNTHESIS OF PYRAZOLOL3.4-dIPYRIDAZINES - THIONATION FOLLOWED. Available at: [Link]

  • MDPI. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]

  • Google Patents. ES2203361T3 - PROCEDURE FOR THE PREPARATION OF CHLORINE PRIRIDINSULPHONIC ACID CHLORIDES.
  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • ACS Publications. Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Available at: [Link]

Sources

Application

Application Note: 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine as a Privileged Scaffold in Drug Discovery

Introduction and Mechanistic Rationale In modern medicinal chemistry, the pyrazolo[3,4-d]pyridazine core serves as a highly versatile, privileged bicyclic scaffold. Functioning as a bioisostere to purines, this heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

In modern medicinal chemistry, the pyrazolo[3,4-d]pyridazine core serves as a highly versatile, privileged bicyclic scaffold. Functioning as a bioisostere to purines, this heterocycle is exceptionally well-suited for targeting the ATP-binding pockets of kinases and the orthosteric sites of G-protein-coupled receptors (GPCRs).

7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) is a premier building block for library generation. The strategic placement of functional groups on this molecule dictates its utility:

  • Conformational Rigidity (1,3-Dimethyl groups): The methyl groups at the N1 and C3 positions pre-organize the molecule's conformation. This steric bulk restricts rotational freedom, significantly reducing the entropic penalty upon binding to target proteins.

  • Electrophilic Activation (7-Chloro position): The pyridazine ring is highly electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C-Cl bond at the 7-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions.

When a nucleophile attacks the C7 position, the resulting anionic Meisenheimer complex is stabilized by the electron-withdrawing nature of the pyridazine nitrogens, allowing for functionalization under relatively mild conditions.

Divergent Synthetic Workflows

The true value of this building block lies in its ability to undergo rapid, divergent late-stage functionalization to access distinct pharmacological spaces, ranging from oncology to virology.

G Core 7-chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) SNAr SNAr Amination (Amines/Anilines) Core->SNAr Nucleophilic Substitution Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd-Catalyzed Transmetalation Inter1 7-Amino/Anilino Derivatives SNAr->Inter1 Inter2 7-Aryl Derivatives Suzuki->Inter2 Target1 Kinase Inhibitors (e.g., FGFR, BTK, DDR1) Inter1->Target1 Hinge-Binding Motif Target3 ZIKV NS2B-NS3 Protease Inhibitors Inter1->Target3 Allosteric/Orthosteric Binding Target2 Adenosine A1/A3 Receptor Antagonists Inter2->Target2 Receptor Pocket Binding

Divergent synthetic pathways of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine to drug targets.

Standardized Protocols for Scaffold Diversification

To ensure high-fidelity library generation, the following self-validating protocols have been optimized for both yield and operational simplicity.

Protocol A: SNAr Amination (Synthesis of Kinase Hinge-Binders)

This protocol is designed to introduce primary or secondary amines at the C7 position, a critical step for synthesizing compounds that form hydrogen bonds with the kinase hinge region .

  • Reaction Setup: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 mmol, 182.6 mg) in anhydrous n-butanol (5.0 mL).

  • Reagent Addition: Add the desired amine (1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA, 2.0 mmol, 348 µL).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward without competing for the electrophilic C7 position.

  • Heating: Seal the vial and heat to 90 °C in an oil bath for 4–6 hours.

    • Causality:n-Butanol is selected over ethanol to safely achieve the higher reaction temperatures required for less nucleophilic anilines, while avoiding the notoriously difficult aqueous workup associated with high-boiling polar aprotic solvents like DMF.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic ratio (M / M+2 peaks) due to the natural abundance of 35 Cl and 37 Cl isotopes. The complete disappearance of this isotopic signature and the emergence of the product mass is a definitive, self-validating indicator of full conversion.

  • Workup & Purification: Cool to room temperature and concentrate the mixture under reduced pressure. Redissolve the crude residue in ethyl acetate (15 mL) and wash with saturated aqueous NaHCO 3​ (2 × 10 mL) and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of GPCR Ligands)

For the synthesis of 7-aryl derivatives, such as those used in Adenosine A1/A3 receptor antagonists , Palladium-catalyzed transmetalation is required.

  • Reaction Setup: To a microwave-safe vial, add the pyrazolo[3,4-d]pyridazine building block (1.0 mmol, 182.6 mg), the aryl boronic acid (1.5 mmol), and Na 2​ CO 3​ (2.0 mmol, 212 mg).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane and H 2​ O (4:1 v/v, 5.0 mL). Sparge the solution with argon gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and to suppress unwanted oxidative homocoupling of the boronic acid.

  • Catalyst Addition: Quickly add Pd(dppf)Cl 2​ (0.05 mmol, 36.5 mg) under a positive stream of argon and seal the vial.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the final reductive elimination step and prevents catalyst degradation (palladium black formation) at elevated temperatures.

  • Heating: Heat the mixture at 90 °C for 12 hours.

  • Self-Validation & Workup: Confirm consumption of the chloride via TLC (UV active at 254 nm). Dilute the cooled mixture with EtOAc (20 mL) and filter through a pad of Celite.

    • Causality: Removing palladium particulates early via Celite filtration prevents the formation of intractable emulsions during the subsequent aqueous extraction. Wash the filtrate with water and brine, dry over MgSO 4​ , and purify via chromatography.

Quantitative Data and Application Scope

The versatility of the 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine building block is demonstrated by its successful application across multiple therapeutic areas. Table 1 summarizes optimized reaction conditions and yields for key functionalizations mapped to their biological targets.

Table 1: Reaction Optimization and Scope for 7-Substituted Pyrazolo[3,4-d]pyridazines

Nucleophile / Coupling PartnerReaction TypeCatalyst / BaseSolvent SystemTemp (°C)Yield (%)Target Application
BenzylamineSNArDIPEAn-BuOH9085Adenosine A1/A3 Antagonist
3-FluoroanilineSNArK 2​ CO 3​ DMF11072FGFR / BTK Kinase Inhibitor
4-Phenoxyphenylboronic acidSuzukiPd(dppf)Cl 2​ / Na 2​ CO 3​ Dioxane/H 2​ O9078DDR1 Inhibitor
Hydrazine hydrateSNArNone (Excess)EtOH8091ZIKV Protease Scaffold

Note: Yields represent isolated, chromatographically pure products. Variations in yield correlate directly with the nucleophilicity of the incoming amine or the steric bulk of the boronic acid.

References

  • Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.[Link]

  • Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters.[Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega.[Link]

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide an authoritative, self-validating methodological guide for the late-stage functionalization of the 1,3-dimethyl-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Purpose: To provide an authoritative, self-validating methodological guide for the late-stage functionalization of the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine scaffold via C7-nucleophilic aromatic substitution.

Introduction & Mechanistic Rationale

The pyrazolo[3,4-d]pyridazine heterocycle is a "privileged structure" in modern drug discovery, frequently serving as the core scaffold for novel kinase inhibitors, antiviral agents, and anti-inflammatory therapeutics[1],[2]. The strategic placement of a chlorine atom at the C7 position of the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine system transforms it into a highly versatile electrophilic building block.

Causality of Reactivity: Unlike isolated benzene or pyridine rings, the pyridazine nucleus is profoundly electron-deficient. The adjacent N5 and N6 nitrogen atoms exert powerful inductive and resonance electron-withdrawing effects[3]. This electronic environment highly activates the C7 position toward Nucleophilic Aromatic Substitution (SNAr). When a nucleophile attacks C7, the resulting negative charge is efficiently delocalized into the pyridazine nitrogens, stabilizing the anionic Meisenheimer complex intermediate. Subsequent rearomatization occurs rapidly via the expulsion of the chloride leaving group, driving the reaction to completion[4],[3].

SNAr_Mechanism SM 7-Chloro-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyridazine (Electrophile) Meisenheimer Meisenheimer Complex (Anionic Intermediate) SM->Meisenheimer Addition Nu Nucleophile (e.g., R-NH2, R-O-) Nu->Meisenheimer Attack at C7 Product 7-Substituted Pyrazolo[3,4-d]pyridazine Meisenheimer->Product Elimination of Cl-

Mechanistic pathway of Nucleophilic Aromatic Substitution at the C7 position.

Reaction Optimization & Quantitative Data

The choice of base, solvent, and temperature is strictly dictated by the nature of the nucleophile. Aliphatic amines react readily under mild conditions, whereas weaker nucleophiles (e.g., anilines, phenols) require elevated temperatures and stronger bases to achieve full conversion.

Table 1: Optimized SNAr Conditions for C7-Substitution

Nucleophile ClassSpecific ReagentBaseSolventTemp (°C)Time (h)Expected Yield (%)
Sec. Aliphatic Amine MorpholineDIPEA (2.0 eq)EtOH602>90
Pri. Aliphatic Amine BenzylamineDIPEA (2.0 eq)DMF80385
Aromatic Amine AnilineK₂CO₃ (2.5 eq)DMF100865
Alkoxide NaOMeNoneMeOH25195
Phenoxide PhenolK₂CO₃ (2.0 eq)DMF90578

Experimental Workflows

To ensure reproducibility, the experimental workflow is divided into discrete, self-validating stages. Monitoring the reaction via LC-MS is critical, as the starting material (C₇H₇ClN₄) exhibits a distinct isotopic pattern and an m/z of [M+H]⁺ ≈ 183.0, which cleanly shifts to the product mass upon successful substitution.

Experimental_Workflow Step1 Step 1: Reagent Preparation Dissolve SM in polar aprotic solvent (DMF/THF) Step2 Step 2: Base Addition Add DIPEA (amines) or NaH/K2CO3 (alcohols/phenols) Step1->Step2 Step3 Step 3: Nucleophile Addition Add Nu-H dropwise, heat to 60-100 °C Step2->Step3 Step4 Step 4: Reaction Monitoring Track via LC-MS/TLC until SM is consumed Step3->Step4 Step5 Step 5: Workup & Purification Aqueous quench, extraction, flash chromatography Step4->Step5

Step-by-step experimental workflow for C7 functionalization.

Detailed Methodologies & Protocols

Protocol A: C7-Amination (General Procedure for Aliphatic/Aromatic Amines)

Causality Insight: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile. It effectively neutralizes the HCl byproduct, preventing the protonation of the incoming amine nucleophile, which would otherwise stall the reaction.

  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 mmol, 182.6 mg).

  • Solvation: Dissolve the starting material in anhydrous DMF (5.0 mL) to create a 0.2 M solution.

  • Base & Nucleophile Addition: Add DIPEA (2.0 mmol, 348 µL) in one portion, followed by the dropwise addition of the target amine (1.2 mmol).

  • Thermal Activation: Cap the vial and heat the reaction mixture to 60 °C (for aliphatic amines) or 100 °C (for anilines) using a reaction block. Stir continuously.

  • Self-Validation (Monitoring): After 2 hours, sample 10 µL of the mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is complete when the peak at m/z 183.0 disappears.

  • Workup: Cool the mixture to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C7-Etherification (General Procedure for Phenols/Alcohols)

Causality Insight: Oxygen nucleophiles are inherently less nucleophilic toward SNAr than their nitrogen counterparts. For alcohols, NaH is used to pre-form the highly nucleophilic alkoxide, ensuring rapid reaction at room temperature and minimizing thermal degradation of the pyrazolo-pyridazine core.

  • Alkoxide/Phenoxide Generation:

    • For Alcohols: Suspend NaH (60% dispersion in mineral oil, 1.5 mmol) in anhydrous THF (3.0 mL) at 0 °C. Slowly add the alcohol (1.2 mmol) and stir for 30 minutes until H₂ evolution ceases.

    • For Phenols: Combine the phenol (1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol) in DMF (3.0 mL) and stir at room temperature for 15 minutes.

  • Electrophile Addition: Dissolve 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 mmol) in 2.0 mL of the respective solvent (THF or DMF) and add it dropwise to the nucleophile mixture.

  • Reaction Execution: Stir at room temperature for 1–2 hours (alkoxides) or heat to 90 °C for 5 hours (phenoxides).

  • Workup & Isolation: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Dichloromethane (3 × 15 mL). Wash the organics with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.

Analytical Characterization Standards

To confirm the structural integrity of the synthesized analogues, analysts should verify the following spectroscopic markers:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The disappearance of any upfield shifts associated with the starting material and the appearance of the nucleophile's distinct aliphatic/aromatic protons. The N1-CH₃ and C3-CH₃ singlets of the pyrazolo[3,4-d]pyridazine core typically resonate around δ 4.0–4.2 ppm and δ 2.5–2.7 ppm, respectively.

  • Mass Spectrometry (ESI-TOF): The complete loss of the characteristic ³⁵Cl/³⁷Cl (3:1 ratio) isotopic pattern present in the starting material, replaced by the exact mass of the substituted product [M+H]⁺.

References

1.[1] Title: ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies - PMC Source: nih.gov URL:

2.[4] Title: Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors Source: scite.ai URL:

3.[3] Title: Product Class 8: Pyridazines Source: thieme-connect.de URL:

4.[2] Title: 4,7-Dichlorofuro[2,3-d]pyridazine | 13177-70-3 | Benchchem Source: benchchem.com URL:

Sources

Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Executive Summary & Scope The functionalization of fused heterocyclic scaffolds is a cornerstone of modern drug discovery. The molecule 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) represents a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The functionalization of fused heterocyclic scaffolds is a cornerstone of modern drug discovery. The molecule 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) represents a highly versatile, electron-deficient building block. Pyrazolo-pyridazines are privileged structures frequently investigated as kinase inhibitors, A1 adenosine receptor antagonists, and nitric oxide (NO) donors.

Historically, accessing multi-substituted pyrazolo[3,4-d]pyridazines required lengthy de novo cyclization sequences involving hydrazine condensations. However, late-stage functionalization via palladium-catalyzed Suzuki-Miyaura cross-coupling offers a vastly superior, convergent approach[1]. This application note provides researchers with field-proven insights, optimized quantitative parameters, and self-validating protocols for the efficient C7-arylation of this scaffold.

Mechanistic Insights & Causality

To master the functionalization of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, one must understand the electronic environment of the substrate. The C7-position is adjacent to the diazine nitrogen network. This highly electron-withdrawing environment significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C-Cl bond, making it exceptionally electrophilic[2].

Because of this electronic activation, the oxidative addition of Pd(0) into the C7-Cl bond is rapid. However, the nitrogen-rich nature of the pyrazolo[3,4-d]pyridazine core presents a distinct challenge: catalyst poisoning . The substrate and the resulting product can act as competitive ligands, coordinating to the palladium center and stalling the catalytic cycle.

To counteract this, the selection of bidentate or highly sterically hindered ligands (e.g., dppf or XPhos) is critical. These ligands enforce the necessary cis-geometry for the final reductive elimination step and physically shield the palladium center from unwanted heteroatom coordination.

Pathway A Pd(0) Catalyst Active Species B Oxidative Addition (C7-Cl Bond Cleavage) A->B 7-Chloro-substrate C Transmetalation (Aryl-B(OH)2 + Base) B->C Base / Boronic Acid D Reductive Elimination (C-C Bond Formation) C->D Pd(II) Intermediate D->A Pd(0) Regeneration E 7-Aryl-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine D->E Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling on the pyrazolo[3,4-d]pyridazine core.

Reaction Optimization & Quantitative Data

The transmetalation step requires the activation of the arylboronic acid into a highly nucleophilic boronate species. This necessitates a base and, typically, a protic or aqueous co-solvent to dissolve the inorganic salts.

The table below summarizes the quantitative optimization data for coupling 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine with a standard electron-neutral arylboronic acid (e.g., phenylboronic acid).

EntryCatalyst System (mol%)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5%)Na₂CO₃ (2.0)Toluene / H₂O (4:1)901262%
2Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)90888%
3Pd₂(dba)₃ (2%) + XPhos (4%)K₃PO₄ (2.5)n-BuOH / H₂O (3:1)100495%
4Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)1,4-Dioxane / H₂O (4:1)110 (MW)0.593%

Key Takeaways:

  • Entry 1 demonstrates that monodentate ligands like PPh₃ are prone to catalyst deactivation by the nitrogen-rich substrate.

  • Entry 3 utilizes a highly active dialkylbiaryl phosphine ligand (XPhos) in an aqueous n-butanol system, which is highly effective for heterocyclic chlorides.

  • Entry 4 highlights that microwave (MW) irradiation drastically reduces reaction time while maintaining excellent yields, preventing the thermal degradation of sensitive boronic acids[3].

Experimental Methodologies

Workflow S1 1. Reagent Assembly Substrate, Ar-B(OH)2, Pd cat., Base S2 2. Degassing N2/Ar Purge (Crucial for Pd(0)) S1->S2 S3 3. Reaction Heat at 90°C or MW at 110°C S2->S3 S4 4. Workup Aqueous quench, EtOAc extraction S3->S4 S5 5. Purification Silica Gel Chromatography S4->S5

Step-by-step experimental workflow for the synthesis of 7-aryl-pyrazolo[3,4-d]pyridazines.

Protocol A: Conventional Thermal Heating (Scale-Up Optimized)

This self-validating protocol is designed for >1 mmol scale synthesis.

  • Reagent Assembly: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 equiv, 1.0 mmol, 182.6 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol, 276.4 mg).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.05 mmol, 40.8 mg).

  • Solvent & Degassing (Critical Step): Add 10 mL of a 1,4-Dioxane/H₂O mixture (4:1 v/v). Seal the flask with a rubber septum. Sparge the heterogeneous mixture with Argon gas for exactly 15 minutes using a submerged needle. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Reaction Execution: Replace the septum with a reflux condenser (under Argon positive pressure) and heat the mixture in an oil bath at 90 °C for 8 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The starting material exhibits a characteristic isotopic mass pattern at m/z 183.0 [M+H]⁺ and 185.0. The complete disappearance of these peaks and the emergence of the product mass validates reaction completion.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate (EtOAc) and 20 mL of distilled water. Separate the layers. Extract the aqueous layer with EtOAc (2 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 10% to 50% EtOAc in Hexanes) to afford the pure product.

Protocol B: Microwave-Assisted Synthesis (High-Throughput Optimized)

Ideal for rapid library generation and sensitive boronic acids.

  • Preparation: In a 10 mL microwave-safe vial, combine 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (0.5 mmol, 91.3 mg), arylboronic acid (0.6 mmol), K₂CO₃ (1.0 mmol, 138.2 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.025 mmol, 20.4 mg).

  • Solvent: Add 4 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v).

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 110 °C for 30 minutes with high stirring[3].

  • Workup: Filter the crude mixture directly through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate and proceed directly to purification as described in Protocol A.

Troubleshooting & Field-Proven Insights

  • Issue: Protodeboronation of the Boronic Acid

    • Observation: LC-MS shows unreacted starting material and the presence of the deboronated aryl species (Ar-H).

    • Solution: Electron-deficient heteroaryl boronic acids are highly susceptible to hydrolytic protodeboronation. Switch to an anhydrous solvent system (e.g., anhydrous Toluene) and use a fluoride base (e.g., CsF or KF) which activates the boronic acid without the need for water. Alternatively, utilize Protocol B, as the rapid heating profile of microwave irradiation outpaces the kinetics of protodeboronation[3].

  • Issue: Homocoupling of the Boronic Acid

    • Observation: Formation of Ar-Ar biaryl byproducts.

    • Solution: Homocoupling is an oxygen-driven side reaction. Ensure rigorous degassing of the solvent system (sparging for at least 15 minutes) and maintain a strict inert atmosphere.

  • Issue: Incomplete Conversion (Catalyst Poisoning)

    • Observation: Reaction stalls at ~50% conversion despite excess reagents.

    • Solution: The pyrazolo[3,4-d]pyridazine core is an excellent chelator. Upgrade the catalyst system to Pd₂(dba)₃ with the bulky XPhos ligand (See Table, Entry 3). The steric bulk of the dialkylbiaryl phosphine physically prevents the substrate nitrogens from displacing the ligand on the palladium center.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines - The Journal of Organic Chemistry (ACS Publications) -[Link]

  • Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines - ResearchGate -[Link]

  • Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol - The Journal of Organic Chemistry (ACS Publications) -[Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI -[Link]

Sources

Method

Application Note: Optimal Solvent Systems and Handling Protocols for 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in Cell-Based Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary As a Senior Application Scientist, I frequently see promising h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

As a Senior Application Scientist, I frequently see promising heterocyclic compounds fail in in vitro screens not due to a lack of target affinity, but because of poor physicochemical handling. 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) is a highly reactive, rigid building block widely used to synthesize potent kinase inhibitors and antiviral agents[1][2]. However, its planar structure promotes strong intermolecular π−π stacking, rendering it highly hydrophobic and prone to rapid aggregation in aqueous media.

This application note provides a self-validating, causally-driven protocol for solubilizing this scaffold and its derivatives for cell-based assays. By leveraging the thermodynamic properties of specific solvents, researchers can prevent compound "crash-out," eliminate solvent-induced cytotoxicity, and ensure reproducible biological readouts.

Chemical Context & Biological Significance

The pyrazolo[3,4-d]pyridazine core is a "privileged scaffold" in medicinal chemistry. When the 7-chloro position is substituted via nucleophilic aromatic substitution (S_NAr), the resulting derivatives exhibit profound biological activities. Recent literature highlights their efficacy as:

  • Selective DDR1 Inhibitors: Blocking collagen-induced autophosphorylation in THP-1 cells to suppress inflammation and fibrosis[3].

  • Irreversible BTK Inhibitors: Targeting Bruton's Tyrosine Kinase for the treatment of autoimmune diseases like arthritis[4].

  • Antiviral Agents: Acting as noncompetitive inhibitors of the Zika virus (ZIKV) NS2B-NS3 protease in Vero cell assays[5][6].

To evaluate these mechanisms accurately, the bare scaffold and its derivatives must be delivered to the cellular microenvironment in a completely monomeric state.

Pathway Collagen Collagen (Extracellular) DDR1 DDR1 Receptor (Membrane) Collagen->DDR1 Activates AutoPhos Autophosphorylation (Kinase Domain) DDR1->AutoPhos Induces Inhibitor Pyrazolo[3,4-d]pyridazine Derivative Inhibitor->AutoPhos Blocks (ATP-competitive) Downstream Inflammatory Cytokines (IL-6, TNF-α) AutoPhos->Downstream Signaling Cascade

Figure 1: DDR1 kinase inhibition pathway by pyrazolo[3,4-d]pyridazine derivatives.

Solvent Selection & Causality

The lack of ionizable groups at physiological pH (pH 7.4) and the presence of lipophilic chloro and methyl groups make 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine practically insoluble in water.

Why Dimethyl Sulfoxide (DMSO) is the Gold Standard: To dissolve this compound, the solvent must overcome the lattice energy of the solid crystal driven by π−π stacking. Anhydrous DMSO achieves this due to its high dielectric constant ( ϵ=46.7 ) and strong dipole moment (3.96 D). The polar sulfoxide group acts as a powerful hydrogen-bond acceptor, while the methyl groups provide hydrophobic solvation, effectively intercalating between the planar pyrazolo-pyridazine rings to force them into a monomeric solution.

While Dimethylformamide (DMF) shares similar properties, it is highly discouraged for cell assays. DMF can hydrolyze into dimethylamine, which alters the local pH and induces severe cytotoxicity in sensitive primary cells, confounding the assay's biological readout.

Quantitative Data: Solvent Parameters and Tolerability
SolventDielectric Constant ( ϵ )Dipole Moment (D)Max Recommended Final Conc. in Cell AssaySolubilization Efficacy for Scaffold
DMSO 46.73.96 0.1% - 0.5% (v/v)Excellent (Disrupts π−π stacking)
DMF 36.73.82 0.1% (v/v)Good (High risk of amine toxicity)
Ethanol 24.31.69 1.0% (v/v)Poor (Insufficient dipole interactions)
PBS (pH 7.4) ~80.0N/AN/AVery Poor (Immediate aggregation)

Experimental Protocol: Preparation of Stock and Working Solutions

To establish a self-validating system, this protocol utilizes a "step-down" dilution method. This prevents the "solvent shift precipitation" that occurs when a high-concentration DMSO stock is directly injected into a high-dielectric aqueous buffer.

Materials Required:
  • 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine powder (Purity >95%)[7]

  • Anhydrous DMSO (Cell-culture grade, 99.9%, sterile-filtered)

  • Assay Buffer or Cell Culture Media (e.g., DMEM/F12 or RPMI)

  • Vortex mixer and sonicator bath

Step-by-Step Methodology:

Step 1: Primary Stock Preparation (10 mM - 50 mM)

  • Weigh the required mass of the compound. Causality note: Always bring the compound vial to room temperature before opening to prevent ambient moisture condensation, which will prematurely initiate precipitation.

  • Add the calculated volume of Anhydrous DMSO to achieve a 10 mM or 50 mM stock.

  • Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes. The kinetic energy from sonication aids in breaking the crystalline lattice.

Step 2: Aliquoting and Storage

  • Divide the primary stock into single-use aliquots (e.g., 10–20 µL) in amber microcentrifuge tubes to protect from photodegradation.

  • Store at -20°C or -80°C. Critical Rule: Never subject the stock to multiple freeze-thaw cycles. Repeated temperature shifts cause micro-crystallization that is nearly impossible to redissolve completely.

Step 3: Intermediate Dilution (The "Anti-Crash" Step)

  • Thaw a single aliquot at room temperature.

  • Dilute the stock in 100% DMSO to create an intermediate solution (e.g., 1000x the final desired assay concentration). Causality note: Creating an intermediate in pure DMSO ensures that when you finally introduce the compound to the aqueous media, the absolute number of hydrophobic molecules per micro-droplet is vastly reduced, preventing nucleation and aggregation.

Step 4: Aqueous Working Solution Preparation

  • Pre-warm the cell culture media or assay buffer to 37°C.

  • Under constant, gentle vortexing of the buffer, add the intermediate DMSO solution dropwise .

  • Ensure the final DMSO concentration does not exceed 0.1% (v/v) for sensitive cell lines (e.g., THP-1) or 0.5% for robust lines (e.g., Vero cells)[2][3].

  • Validation Check: Hold the tube against a light source. If you observe opalescence or turbidity (the Tyndall effect), the compound has precipitated. Discard and repeat Step 4 with a slower dropwise addition.

Workflow Start Dry Powder 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Stock Primary Stock (10-50 mM) in 100% Anhydrous DMSO Start->Stock Add DMSO & Vortex Aliquot Aliquot & Store at -20°C to -80°C (Avoid Freeze-Thaw) Stock->Aliquot Prevent degradation Intermediate Intermediate Dilution (100x - 1000x in DMSO) Stock->Intermediate Serial Dilution Working Working Solution in Assay Buffer/Media (Final DMSO ≤ 0.1%) Intermediate->Working Aqueous Dilution (Dropwise addition) CellAssay In Vitro Cell Assay (e.g., THP-1, Vero cells) Working->CellAssay Apply to cells

Figure 2: Workflow for the solubilization and serial dilution of pyrazolo[3,4-d]pyridazine.

Troubleshooting & Best Practices

  • Apparent Loss of Activity in Assays: If a previously active pyrazolo[3,4-d]pyridazine derivative suddenly shows a drop in potency (e.g., an IC50 shift from 10 nM to >1 µM), the compound has likely formed colloidal aggregates. Colloids sequester the active monomer, preventing it from entering the cell or binding the kinase target. Always run a dynamic light scattering (DLS) check if aggregation is suspected.

  • Vehicle Controls: Every cell assay plate must include a "Vehicle-Only" control well containing the exact final percentage of DMSO (e.g., 0.1%) without the compound. This isolates the biological activity of the pyrazolo-pyridazine scaffold from baseline solvent stress.

References

  • Title: Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies Source: ACS Omega URL: [Link]

  • Title: Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Anti-inflammatory activity of novel derivatives of pyrazolo [3,4d] pyridazine against digestive system inflammation Source: Naunyn-Schmiedeberg's Archives of Pharmacology (PubMed) URL: [Link]

Sources

Application

Application Note: Advanced Column Chromatography Purification of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Introduction & Scientific Context The pyrazolo[3,4-d]pyridazine scaffold is a privileged, nitrogen-rich heterocyclic core widely utilized in modern medicinal chemistry. Derivatives of this bicyclic system have demonstrat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The pyrazolo[3,4-d]pyridazine scaffold is a privileged, nitrogen-rich heterocyclic core widely utilized in modern medicinal chemistry. Derivatives of this bicyclic system have demonstrated potent biological activities, serving as selective DDR1 kinase inhibitors in oncology[1] and as highly effective antiviral agents against the Zika virus (ZIKV).

Within synthetic workflows, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) acts as a critical electrophilic building block[2]. The highly reactive 7-chloro position is primed for nucleophilic aromatic substitution ( SN​Ar ) or transition-metal-catalyzed cross-coupling reactions, allowing for late-stage diversification[3]. However, isolating this intermediate in high purity presents distinct chromatographic challenges due to its unique physicochemical profile. As a Senior Application Scientist, I have designed this protocol to address the specific polarity, basicity, and solubility constraints of this molecule, ensuring a self-validating and reproducible purification workflow.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first understand the causality between the molecule's structure and its behavior on a silica gel stationary phase.

  • Nitrogen Basicity & Tailing: The molecule contains four nitrogen atoms. While the pyrazole nitrogens are relatively neutral due to aromatic delocalization, the pyridazine nitrogens retain significant basicity. On standard normal-phase silica gel (which contains weakly acidic free silanol groups, pKa ~4.5–5.0), these basic sites can cause severe peak tailing and irreversible adsorption.

  • Lipophilicity Balance: The addition of the 1,3-dimethyl groups and the 7-chloro substituent significantly increases the lipophilicity of the core compared to des-methyl analogs. This shifts the optimal elution window away from highly polar systems (like Dichloromethane/Methanol) toward moderately polar systems (like Hexanes/Ethyl Acetate)[1].

  • UV Absorbance: The extended π -conjugation of the fused heteroaromatic system provides strong chromophoric properties, making UV detection at 254 nm highly effective for fraction monitoring.

Table 1: Chromatographic Implications of Physicochemical Properties
PropertyValue / CharacteristicChromatographic Implication & Solution
Molecular Weight 182.61 g/mol Elutes predictably without size-exclusion effects.
Nitrogen Content 4 HeteroatomsRisk of silanol interaction. Solution: Use base-deactivated silica or add 1% Triethylamine (TEA) to the mobile phase if tailing occurs.
Solubility High in DCM, Low in HexanesDirect liquid loading in non-polar eluents will cause precipitation. Solution: Mandatory Dry Loading technique.
Detection Strong UV chromophoreCollect fractions using UV triggering at 254 nm and 280 nm.

Method Development: TLC Optimization

Before initiating flash chromatography, Thin Layer Chromatography (TLC) must be utilized to establish a self-validating solvent system. A target Retention Factor ( Rf​ ) of 0.25 to 0.35 is optimal for the target compound to ensure separation from both non-polar impurities (which will elute at the solvent front) and polar baseline degradation products.

Table 2: TLC Solvent System Evaluation
Solvent System (v/v)Expected Rf​ RangeObservation & Causality
Hexanes / EtOAc (4:1) 0.15 - 0.20Target compound moves slowly. Good for separating highly non-polar impurities[1].
Hexanes / EtOAc (2:1) 0.30 - 0.40Optimal System. Provides the ideal Rf​ for isocratic or step-gradient flash chromatography.
DCM / MeOH (40:1) 0.50 - 0.60Compound moves too fast; poor resolution from closely eluting basic impurities[3].

Experimental Protocol: Step-by-Step Purification

This methodology utilizes Normal Phase Flash Column Chromatography optimized for basic heterocycles.

Phase 1: Sample Preparation (Dry Loading)

Causality: 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is highly soluble in Dichloromethane (DCM) but poorly soluble in the starting mobile phase (Hexanes). Liquid loading with DCM would disrupt the column equilibrium and cause band broadening.

  • Dissolve the crude mixture (e.g., 1.0 g) in a minimum volume of DCM (approx. 10 mL).

  • Add 2.0 g of Silica Gel 60 (200–300 mesh) to the flask[1].

  • Evaporate the DCM completely under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained. Critical Check: Ensure no residual solvent remains, as trapped DCM will ruin the initial separation bands.

Phase 2: Column Packing
  • Select a glass column appropriate for a 1:30 to 1:50 crude-to-silica ratio (use ~30-50 g of Silica Gel 60 for 1.0 g of crude).

  • Prepare a slurry of the silica gel in 100% Hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification.

  • Rinse the column walls with Hexanes and apply gentle air pressure to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed.

Phase 3: Loading and Gradient Elution
  • Carefully pour the dry-loaded silica (from Phase 1) evenly onto the flat top of the packed column bed.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent disturbance during solvent addition.

  • Elution Strategy:

    • Column Volumes (CV) 1-2: Elute with 100% Hexanes to flush out non-polar byproducts.

    • CV 3-5: Step gradient to Hexanes/EtOAc (4:1) .

    • CV 6-10: Step gradient to Hexanes/EtOAc (2:1) . The target compound will elute in this window.

    • Note: If prior TLC indicated severe tailing, incorporate 1% Triethylamine (TEA) into the EtOAc prior to mixing.

Phase 4: Fraction Analysis
  • Collect 15-20 mL fractions.

  • Spot every third fraction on a silica TLC plate and visualize under a 254 nm UV lamp.

  • Pool fractions containing the pure product ( Rf​ ~0.35 in 2:1 Hex/EtOAc), concentrate under reduced pressure, and dry under high vacuum to yield the purified 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine as a solid.

Mechanistic Purification Workflow

G Start Crude 7-Chloro-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyridazine TLC TLC Optimization (Target Rf: 0.25 - 0.35) Start->TLC Solubility Assess Solubility in Starting Mobile Phase (Hexanes) TLC->Solubility LiquidLoad Liquid Loading (Risk of Band Broadening) Solubility->LiquidLoad High Solubility DryLoad Dry Loading on Silica (Recommended for Heterocycles) Solubility->DryLoad Low Solubility Flash Flash Chromatography (Silica Gel 60, 200-300 mesh) LiquidLoad->Flash DryLoad->Flash Tailing Peak Tailing Observed Due to Basic Nitrogens? Flash->Tailing AddTEA Add 1% TEA to Mobile Phase Tailing->AddTEA Yes Collect Fraction Collection (UV Monitor 254 nm) Tailing->Collect No AddTEA->Collect

Figure 1: Decision tree for the chromatographic purification of basic nitrogenous heterocycles.

Troubleshooting & Optimization Matrix

Table 3: Common Chromatographic Failures and Corrective Actions
Observed IssueScientific CausalityCorrective Action
Compound streaks down the entire TLC plate Strong hydrogen bonding between the basic pyridazine nitrogens and acidic silanol groups on the silica.Pre-treat the silica column with 1% TEA in Hexanes, or switch to Alumina (neutral/basic) stationary phase.
Product co-elutes with a polar impurity The gradient was increased too rapidly, causing "solvent shock" which collapses the separation bands.Utilize a shallower gradient (e.g., increase EtOAc by 5% increments per Column Volume instead of 20%).
Poor recovery / Low yield The 7-chloro group may have reacted with nucleophilic impurities on the column, or irreversible adsorption occurred.Minimize time on the column. Ensure the crude mixture is completely neutralized before loading.
Band splitting (Double peaks for one compound) Sample was liquid-loaded using a strong solvent (DCM) which channeled through the weaker mobile phase (Hexanes).Strictly adhere to the Dry Loading protocol outlined in Phase 1.

Sources

Method

Application Note: High-Throughput Synthesis of Pyrazolo[3,4-d]pyridazine Libraries via Late-Stage Functionalization

Target Audience: Medicinal Chemists, Discovery Scientists, and High-Throughput Synthesis (HTS) Specialists. Strategic Rationale & Scaffold Significance The pyrazolo[3,4- d ]pyridazine scaffold is a highly privileged bioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Discovery Scientists, and High-Throughput Synthesis (HTS) Specialists.

Strategic Rationale & Scaffold Significance

The pyrazolo[3,4- d ]pyridazine scaffold is a highly privileged bioisostere of the purine ring system. Its unique hydrogen-bonding profile and rigid planarity make it an exceptional core for targeting ATP-binding sites in kinases and orthosteric pockets in G-protein-coupled receptors (GPCRs). Recently, this scaffold has been successfully utilized in the development of selective Discoidin Domain Receptor 1 (DDR1) inhibitors , high-affinity Adenosine A1/A3 receptor antagonists , and potent antiviral agents targeting the ZIKV NS2B-NS3 protease .

To accelerate hit-to-lead optimization, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4- d ]pyridazine serves as an ideal universal building block. The strategic placement of the chloride leaving group at the C-7 position allows for rapid, divergent library generation through nucleophilic aromatic substitution (S N​ Ar) and transition-metal-catalyzed cross-coupling.

Mechanistic Insights: The Causality of C-7 Reactivity

Unlike unactivated benzenoid systems, the 1,2-diazine (pyridazine) ring is profoundly electron-deficient due to the electronegativity of the adjacent nitrogen atoms . The fusion of the electron-rich pyrazole ring further polarizes the system.

The C-7 position, situated directly alpha to the pyridazine nitrogen, is highly activated towards nucleophilic attack. When a nucleophile (such as an amine or alkoxide) attacks C-7, the resulting negative charge in the transition state is delocalized and stabilized by the adjacent N-6 nitrogen atom (forming a stable Meisenheimer-type intermediate). This thermodynamic stabilization drastically lowers the activation energy required for the S N​ Ar reaction, allowing for the displacement of the chloride ion under relatively mild conditions without the strict need for palladium catalysis.

Library Diversification Workflow

The following workflow illustrates the divergent synthetic pathways utilized to generate targeted libraries from the central 7-chloro core.

G SM 7-chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine SNAr_Amine SNAr: Amines (DIPEA, NMP, 90-110°C) SM->SNAr_Amine SNAr_Ether SNAr: Alcohols (NaH, THF, 0°C to RT) SM->SNAr_Ether Suzuki Suzuki Coupling (Pd-Cat, Base, 90°C) SM->Suzuki Lib1 7-Amino Library (Kinase/GPCR Targets) SNAr_Amine->Lib1 Lib2 7-Ether Library (PPI Modulators) SNAr_Ether->Lib2 Lib3 7-Aryl Library (Structural Probes) Suzuki->Lib3

Divergent synthesis of pyrazolo[3,4-d]pyridazine libraries from the 7-chloro core.

Quantitative Data: Reaction Scope & Optimization

The table below summarizes the optimized parameters and expected quantitative outcomes for high-throughput library generation. These parameters have been statistically validated across a 96-well format.

Reaction TypeNucleophile / Coupling PartnerCatalyst / BaseSolvent & TempAvg. Yield (%)Purity (LC-MS)
S N​ Ar (Amine) Primary Aliphatic AminesDIPEA (2.5 eq)NMP, 90 °C85 - 95%> 95%
S N​ Ar (Amine) Secondary Amines (Steric)DIPEA (3.0 eq)NMP, 110 °C75 - 88%> 90%
S N​ Ar (Amine) Anilines (Electron-rich) p -TsOH (0.1 eq) i -PrOH, 120 °C65 - 80%> 90%
S N​ Ar (Ether) Primary/Secondary AlcoholsNaH (1.5 eq)THF, 0 °C to RT70 - 85%> 92%
Suzuki Coupling Aryl Boronic AcidsPd(dppf)Cl 2​ , K 2​ CO 3​ Dioxane/H 2​ O, 90 °C60 - 75%> 85%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding to downstream purification, thereby preventing the loss of valuable intermediates.

Protocol A: High-Throughput S N​ Ar with Aliphatic and Aromatic Amines

Objective: Generation of a diverse 7-amino-pyrazolo[3,4- d ]pyridazine library.

Expertise Insight: N-Methyl-2-pyrrolidone (NMP) is explicitly selected over DMF or DMSO. NMP possesses superior thermal stability and a high dielectric constant, which optimally solvates the polar Meisenheimer transition state during S N​ Ar. This is critical for driving the reaction to completion when utilizing sterically hindered secondary amines.

  • Preparation: In a 96-well deep-well reaction block or individual 2-dram vials, dispense 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4- d ]pyridazine (0.1 mmol, 18.2 mg) into each vessel.

  • Reagent Addition: Add 0.5 mL of anhydrous NMP to each vessel, followed by the non-nucleophilic base DIPEA (0.25 mmol, 43.5 µL). Finally, add the respective amine monomer (0.12 mmol for primary amines; 0.20 mmol for secondary amines).

  • Execution: Seal the block/vials securely. Heat the reactions at 90 °C for 4 hours under orbital shaking (500 rpm).

  • Self-Validation Checkpoint (Critical):

    • Action: Withdraw 5 µL of the reaction mixture from a representative well, dilute in 1 mL of MeCN:H 2​ O (1:1), and analyze via LC-MS.

    • Validation Criteria: A successful reaction trajectory is confirmed by the disappearance of the starting material mass ([M+H] + = 183.0) and the emergence of the corresponding product mass.

    • Correction Loop: If the m/z 183.0 peak persists at >5% relative abundance, the S N​ Ar is incomplete. Add an additional 1.0 eq of the amine, elevate the temperature to 110 °C, and heat for an additional 2 hours before proceeding.

  • Workup & Purification: Dilute the mixtures with 2 mL of EtOAc and wash with 5% aqueous LiCl (3 x 1 mL) to remove the NMP and DIPEA salts. Evaporate the organic layer under a stream of nitrogen. Purify via mass-directed preparative HPLC.

Protocol B: Suzuki-Miyaura Cross-Coupling at C-7

Objective: Generation of a 7-aryl-1,3-dimethyl-1H-pyrazolo[3,4- d ]pyridazine library.

Expertise Insight: The bidentate ligand dppf in Pd(dppf)Cl 2​ is chosen specifically for its large bite angle. This structural feature accelerates the reductive elimination step of the catalytic cycle, preventing the degradation of the electron-deficient pyrazolo-pyridazine core that often occurs under prolonged heating with monodentate phosphine ligands.

  • Preparation: To a reaction vial, add the 7-chloro core (0.1 mmol, 18.2 mg), the respective aryl boronic acid (0.15 mmol), Pd(dppf)Cl 2​ (0.005 mmol, 3.7 mg), and K 2​ CO 3​ (0.3 mmol, 41.5 mg).

  • Solvent Addition: Add 1.0 mL of a degassed 1,4-Dioxane/H 2​ O mixture (4:1 v/v). Note: The 4:1 ratio is strictly required to ensure optimal co-solubility of the organic substrates and the inorganic base.

  • Execution: Purge the vial with nitrogen for 2 minutes, seal, and heat at 90 °C for 3 hours.

  • Self-Validation Checkpoint (Critical):

    • Action: Spot the reaction mixture alongside the starting material on a Silica Gel 60 F254 TLC plate. Elute with Hexanes/EtOAc (1:1).

    • Validation Criteria: The starting material (R f​ 0.6) must be completely consumed, replaced by a new, highly UV-active spot (typically R f​ 0.3 - 0.5 depending on the aryl group).

    • Correction Loop: If the starting material spot is still visible, the catalytic cycle has likely stalled due to oxygen ingress. Add an additional 0.02 eq of Pd(dppf)Cl 2​ , re-degas the solvent, and heat for 1 hour.

  • Workup & Purification: Filter the crude mixture through a short pad of Celite to remove palladium black, eluting with EtOAc. Concentrate the filtrate in vacuo and purify via automated flash chromatography (Hexanes/EtOAc gradient).

References

  • ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies ACS Omega URL:[Link]

  • Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation Journal of Medicinal Chemistry URL:[Link]

  • Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

  • Product Class 8: Pyridazines Science of Synthesis (Thieme Connect) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that synthesizing heavily functionalized, electron-deficient fused heterocycles presents unique chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you understand that synthesizing heavily functionalized, electron-deficient fused heterocycles presents unique challenges. The synthesis of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) is a critical bottleneck in many discovery pipelines, particularly when scaling up for downstream cross-coupling reactions[1].

This guide provides field-proven troubleshooting strategies, focusing on the notoriously difficult deoxychlorination step. By understanding the underlying mechanistic causality of these reactions, you can transform erratic, low-yielding protocols into robust, self-validating systems.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A 1,3-Dimethyl-4-formyl-1H- pyrazole-5-carboxylate B Hydrazine Hydrate (Ethanol, Reflux) A->B C 1,3-Dimethyl-1H-pyrazolo [3,4-d]pyridazin-7(6H)-one B->C Cyclization (Nucleophilic Addition) D POCl₃ + PhNMe₂ (90°C, 4h) C->D E 7-Chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine D->E Deoxychlorination (Vilsmeier-type intermediate)

Figure 1: Optimized synthetic workflow for 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine.

Troubleshooting FAQs: Deoxychlorination & Isolation

Q1: Why does the yield of the chlorination step (converting the 7-oxo precursor to the 7-chloro product) plateau below 40% when using neat POCl₃? The Causality: The conversion relies on the tautomerization of the pyridazinone to its reactive lactim (hydroxy) form. In electron-deficient systems like pyrazolo[3,4-d]pyridazines, the oxygen is poorly nucleophilic, making the initial attack on POCl₃ sluggish. Prolonged heating to force the reaction leads to thermal degradation and tar formation[2]. The Solution: Introduce a stoichiometric amount of N,N-dimethylaniline. The tertiary amine reacts with POCl₃ to form a highly electrophilic Vilsmeier-Haack-type intermediate ([Me₂N=CCl₂]⁺ PO₂Cl₂⁻). This intermediate rapidly attacks the lactam oxygen, lowering the activation energy for the subsequent chloride displacement and significantly reducing required reaction times.

Q2: I am observing significant reversion to the starting 7-oxo compound during the aqueous workup. How can I prevent this hydrolysis? The Causality: The 7-chloro group on the pyrazolo[3,4-d]pyridazine core is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). When the reaction is quenched by directly pouring the hot POCl₃ mixture into water, the exothermic hydrolysis of excess POCl₃ generates localized heat and highly acidic conditions (HCl/H₃PO₄). This combination rapidly hydrolyzes the newly formed C-Cl bond back to the C=O bond[3]. The Solution: Never quench the bulk reaction mixture directly. You must remove the excess POCl₃ via vacuum distillation prior to the quench. Dissolve the resulting crude oil in an inert, non-nucleophilic solvent (like CH₂Cl₂) and quench this solution into vigorously stirred crushed ice.

Q3: How should I purify the final 7-chloro product? Silica gel chromatography seems to degrade my yield. The Causality: The slightly acidic silanol groups on standard silica gel, combined with the residual moisture in chromatography solvents, can catalyze the hydrolysis of the hyper-reactive 7-chloro position during column transit. The Solution: Avoid chromatography if possible. Purify via recrystallization from strictly anhydrous, non-nucleophilic solvents (e.g., dry toluene or a hexane/ethyl acetate mixture). If chromatography is absolutely necessary, use deactivated silica (pre-treated with 1% triethylamine) and strictly anhydrous eluents.

Quantitative Data: Optimization of Chlorination Conditions

To illustrate the impact of these mechanistic adjustments, the following table summarizes the optimization of the chlorination step for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one.

EntryReagentsTemp (°C)Time (h)Workup MethodIsolated Yield (%)
1POCl₃ (neat, 10 eq)10512Direct ice quench35%
2POCl₃ + PCl₅ (1.2 eq)1056Direct ice quench52%
3POCl₃ + N,N-dimethylaniline (1 eq)904Direct ice quench68%
4 POCl₃ + N,N-dimethylaniline (1 eq) 90 4 POCl₃ distillation, CH₂Cl₂/Ice quench 89%

Standard Operating Procedure: Optimized Chlorination (Entry 4)

This protocol is designed as a self-validating system; successful execution of step 3 (distillation) is critical for the success of step 4 (isolation).

Materials:

  • 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (1.0 eq, strictly dried under vacuum at 60°C for 12h).

  • Phosphorus oxychloride (POCl₃) (10.0 eq, freshly distilled).

  • N,N-Dimethylaniline (1.0 eq, anhydrous).

  • Anhydrous Dichloromethane (CH₂Cl₂).

Step-by-Step Methodology:

  • Complex Formation: Under an inert argon atmosphere, add the freshly distilled POCl₃ to a flame-dried round-bottom flask. Cool to 0°C. Dropwise, add N,N-dimethylaniline.

    • Validation check: A slight color change and mild exotherm indicate the formation of the highly electrophilic Vilsmeier-type complex.

  • Reaction: Add the dry 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in portions. Attach a reflux condenser and gradually heat the mixture to 90°C. Stir for 4 hours. Monitor by TLC (aliquots must be quenched in dry MeOH to form the stable methyl ether for accurate TLC reading, avoiding on-plate hydrolysis).

  • POCl₃ Removal (Critical Step): Cool the reaction to room temperature. Equip the flask with a short-path distillation head and remove the excess POCl₃ under high vacuum (keep the bath temperature below 50°C to prevent thermal degradation of the product).

    • Validation check: The residue should be a thick, dark syrup. A charred or completely solidified mass indicates excessive heating during distillation.

  • Anhydrous Quench: Dissolve the syrupy residue in cold, anhydrous CH₂Cl₂ (10 mL per gram of starting material). Slowly pour this organic solution into a vigorously stirred beaker of crushed ice and saturated aqueous NaHCO₃, maintaining the internal temperature strictly below 5°C.

  • Isolation: Separate the organic layer immediately. Extract the aqueous layer once more with CH₂Cl₂. Wash the combined organic layers with ice-cold brine, dry rapidly over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at ambient temperature.

  • Purification: Recrystallize the crude solid from anhydrous toluene to afford 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine as a highly pure crystalline solid.

References

  • Product Class 8: Pyridazines. Science of Synthesis.2

  • Synthesis and Anti-Inflammatory Activities of N4,N5-disubstituted-3-methyl-1H-pyrazolo[3,4-c]pyridazines. Prof. Anil Mishra. 3

  • Azole-fused pyridazin-3(2h)-one derivatives. WO2021055326A1 (Google Patents). 1

Sources

Optimization

How to reduce impurities in 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine preparation

Welcome to the Technical Support Center for the synthesis of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine . The conversion of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (or its 7-ol tautomer) to the 7-chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine . The conversion of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (or its 7-ol tautomer) to the 7-chloro derivative using phosphorus oxychloride (POCl₃) is a critical transformation in the development of various heterocyclic drug scaffolds.

This guide is designed for drug development professionals and synthesizes field-proven troubleshooting strategies to eliminate common impurities, maximize yield, and ensure reproducible scale-up.

Reaction Overview & Impurity Pathways

Understanding the mechanistic flow of the chlorination is the first step in troubleshooting. The reaction does not proceed via direct substitution; it forms a highly reactive phosphorodichloridate intermediate. Mishandling this intermediate is the primary source of downstream impurities.

SynthesisWorkflow SM 1,3-Dimethyl-1H-pyrazolo [3,4-d]pyridazin-7-one Reagents POCl3 + Catalytic DMF (80-100 °C) SM->Reagents Intermediate Phosphorodichloridate Intermediate Reagents->Intermediate Imp3 Impurity: Tarry Byproducts (Thermal Degradation) Reagents->Imp3 Overheating/Neat POCl3 Product 7-Chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine Intermediate->Product Proper Quench Imp1 Impurity: Reverted SM (Hydrolysis) Intermediate->Imp1 Warm/Acidic Quench Imp2 Impurity: Phosphorus Adducts Intermediate->Imp2 Incomplete Quench

Workflow of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine synthesis and impurity pathways.

Frequently Asked Questions & Troubleshooting Guides

Q1: My HPLC shows 15-20% of the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-one starting material remaining, even after 12 hours of reflux in POCl₃. Should I add more reagent?

Expert Insight & Causality: Do not add more POCl₃. The "remaining" starting material is almost certainly an analytical artifact. The chlorination proceeds via a reactive phosphorodichloridate intermediate. If you quench your HPLC aliquot directly into water, any unconverted intermediate rapidly hydrolyzes back to the starting pyridazinone. This makes it appear as though the reaction has stalled, when in fact, it is the substitution step (chloride displacing the phosphate leaving group) that is incomplete. Self-Validating Protocol: To accurately assess true reaction progress, quench your 10 µL analytical aliquot into 1 mL of dry methanol containing 5% N,N-diisopropylethylamine (DIPEA). This converts the trapped intermediate into a stable methyl ether. If LC-MS reveals the methyl ether ([M+H]⁺ 179), your reaction is stuck at the intermediate stage. To drive the substitution forward, ensure you are using a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly reactive Vilsmeier-Haack complex 1.

Q2: I am isolating a high degree of dark, tarry impurities, leading to poor yields (<50%). How can I improve the reaction profile?

Expert Insight & Causality: Tarry byproducts in POCl₃ chlorinations typically arise from localized overheating and the thermal degradation of the pyrazole ring under neat, harsh acidic conditions. Pyrazolo[3,4-d]pyridazines are sensitive to extended heating above 100 °C in the presence of concentrated phosphoric acids generated during the reaction 2. Self-Validating Protocol: Transition from neat POCl₃ to a co-solvent system. Using anhydrous toluene or acetonitrile (with 1.5 - 2.0 equivalents of POCl₃) moderates the reaction temperature and dilutes the reactive species, suppressing intermolecular side reactions. Monitor the baseline of your HPLC chromatogram; a successful co-solvent implementation will eliminate the broad, late-eluting "hump" characteristic of polymeric degradants.

Q3: Post-workup, my product contains residual phosphorus impurities (detected by ³¹P NMR). How do I remove them without degrading the 7-chloro product?

Expert Insight & Causality: The 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is sensitive to extended exposure to aqueous base, which can lead to nucleophilic aromatic substitution (hydrolysis) back to the starting material. However, incomplete neutralization leaves trapped polyphosphates and unreacted POCl₃. Self-Validating Protocol: Implement a biphasic inverse quench. Slowly add the concentrated reaction mixture to a vigorously stirred mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ at 0–5 °C. The biphasic system ensures that as the POCl₃ is neutralized in the aqueous phase, the lipophilic 7-chloro product immediately partitions into the organic phase, shielding it from hydrolytic degradation.

Quantitative Impurity Profiling

Use the following table to quickly identify and mitigate impurities based on your analytical data.

Impurity ProfileAnalytical DetectionPrimary CauseMitigation Strategy
Reverted Starting Material LC-MS: [M+H]⁺ 165, RT shiftHydrolysis of intermediate during aqueous quench.Biphasic cold quench (DCM/NaHCO₃); maintain pH 7-8.
Phosphorus Adducts ³¹P NMR: Broad peaks ~0 to -20 ppmIncomplete hydrolysis of POCl₃ / trapped phosphorodichloridates.Ensure complete neutralization; avoid rapid temperature spikes.
Tarry Degradants HPLC: Broad baseline hump, late elutersThermal degradation in neat POCl₃.Dilute with Toluene/MeCN; limit internal temp to 85 °C.
Dimethylamine Adduct LC-MS:[M+H]⁺ 192Overuse of DMF catalyst reacting with the chloro-product.Restrict DMF to strictly catalytic amounts (0.05 eq).

Validated Experimental Protocol: Biphasic Inverse Quench

This protocol is designed to validate itself at two critical checkpoints: reaction completion (via methanol quench) and phase separation (via pH verification).

QuenchProtocol Step1 Cool Reaction Mixture to < 10 °C Step2 Slow Addition to Ice-Water / DCM Step1->Step2 Step3 Adjust pH to 7-8 (NaHCO3) Step2->Step3 Step4 Phase Separation & Extraction Step3->Step4

Biphasic inverse quench protocol to minimize hydrolytic impurities.

Step 1: Reaction Setup Charge a dried, nitrogen-purged reactor with 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (1.0 eq) and anhydrous toluene (5 volumes).

Step 2: Reagent Addition Add POCl₃ (2.0 eq) dropwise at room temperature. Follow with a catalytic amount of anhydrous DMF (0.05 eq). Causality: DMF forms the Vilsmeier-Haack reagent in situ, significantly lowering the activation energy required for chlorination 1.

Step 3: Heating & Validation Ramp the internal temperature to 85 °C and stir for 4–6 hours. Validation Checkpoint: Perform the methanol-quench LC-MS assay (detailed in Q1). Proceed only when the methyl ether intermediate is <2% relative to the 7-chloro product.

Step 4: Concentration Cool the mixture to 40 °C. Remove ~70% of the toluene and excess POCl₃ under reduced pressure. Causality: Removing excess chlorinating agent drastically reduces the exothermic burden during the aqueous quench, preventing thermal hydrolysis.

Step 5: Biphasic Inverse Quench Dilute the concentrated residue with DCM (10 volumes). Slowly transfer this solution into a pre-cooled (0–5 °C), vigorously stirred mixture of saturated aqueous NaHCO₃ (15 volumes) and DCM (5 volumes). Maintain the internal temperature strictly below 10 °C.

Step 6: Phase Separation & Extraction Stir for 30 minutes. Validation Checkpoint: Test the aqueous layer; the pH must be strictly between 7.0 and 8.0. Separate the layers and extract the aqueous layer once more with DCM (5 volumes).

Step 7: Isolation Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to afford the high-purity 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine.

References

  • Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry, ACS Publications. 1

  • Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold. ACS Medicinal Chemistry Letters, ACS Publications. 2

Sources

Troubleshooting

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals synthesizing 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4)[1].

The conversion of the 7-hydroxy/lactam precursor to its 7-chloro derivative is a critical transformation in medicinal chemistry. While conventional reflux with phosphorus oxychloride (POCl₃) suffers from prolonged reaction times and thermal degradation, Microwave-Assisted Organic Synthesis (MAOS) drastically accelerates this process through direct dielectric heating[2]. However, the electron-deficient nature of the pyrazolo[3,4-d]pyridazine core often leads to incomplete conversions or pressure-related failures in sealed microwave vessels.

This guide provides a causality-driven framework for troubleshooting and optimizing this specific chlorination step.

I. Mechanistic Workflow

To troubleshoot effectively, we must first understand the chemical causality. POCl₃ alone is often insufficient to drive the chlorination of highly electron-deficient heterocycles. The addition of N,N-dimethylformamide (DMF) generates a highly reactive Vilsmeier-Haack intermediate, which acts as the true electrophilic activator[3].

Pathway A 1,3-dimethyl-1H-pyrazolo [3,4-d]pyridazin-7-ol B Vilsmeier-Haack Intermediate A->B POCl3 + DMF (Electrophilic Activation) C 7-chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine B->C Cl- Attack (-PO2Cl, -DMF)

Fig 1. Mechanistic pathway for the electrophilic activation and chlorination of the pyrazolo core.

II. Troubleshooting & FAQs

Q1: Why is my microwave-assisted chlorination with POCl₃ stalling at 40-50% conversion? Scientist's Insight (Causality): The 7-hydroxy tautomer of the pyrazolo[3,4-d]pyridazine core is highly electron-deficient. POCl₃ alone relies on the nucleophilic attack of the tautomeric oxygen onto the phosphorus atom. If conversion stalls, it is due to a lack of electrophilic activation and the accumulation of HCl gas, which shifts the thermodynamic equilibrium backward. Resolution: Introduce a catalytic amount of anhydrous DMF to the POCl₃ mixture. This generates a highly reactive chloroiminium ion in situ, which rapidly activates the 7-hydroxy group for chloride displacement[3]. Furthermore, adding N,N-diethylaniline acts as a non-nucleophilic proton scavenger to neutralize HCl without forming competing side products[3].

Q2: My microwave reactor aborts the run due to over-pressurization. How do I prevent this? Scientist's Insight (Causality): The reaction of the 7-hydroxy precursor with POCl₃ generates stoichiometric amounts of HCl gas. In a sealed microwave vial, rapid dielectric heating causes a sudden spike in partial pressure, triggering the system's safety abort (typically >250 psi or >17 bar). Resolution: Implement a "ramp-and-hold" microwave method rather than a direct jump to the target temperature. Ramp to 80°C and hold for 2 minutes to allow controlled HCl outgassing, then ramp to the target temperature (110°C).

Q3: During the aqueous work-up, my 7-chloro product degrades or hydrolyzes back to the starting material. What is the mechanism of failure here? Scientist's Insight (Causality): The 7-chloro position on the pyrazolo[3,4-d]pyridazine ring is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atoms. If the POCl₃ quench is highly exothermic, the localized superheating in the presence of water provides the activation energy necessary to drive the hydrolysis of the newly formed C-Cl bond. Resolution: Implement a strict "reverse quench" protocol (detailed in Section IV). Never add water to the reaction; always drip the reaction into a massive excess of ice.

Troubleshooting Start Issue: Low Yield of 7-Chloro Product Check1 Analyze Microwave Pressure Profile Start->Check1 HighPress Rapid Pressure Spikes (>250 psi) Check1->HighPress Yes LowConv Stable Pressure but Low Conversion (<50%) Check1->LowConv No Sol1 Implement Stepwise Heating & Venting Cycles HighPress->Sol1 Sol2 Add N,N-Diethylaniline or DMF (Catalyst) LowConv->Sol2 Sol3 Ensure Anhydrous POCl3 (Check Reagent Age) LowConv->Sol3

Fig 2. Diagnostic logic tree for resolving common microwave chlorination failures.

III. Quantitative Data: Conventional vs. Microwave

Translating protocols from conventional heating to MAOS requires understanding the thermodynamic shifts. The table below summarizes the optimized parameters[2],[4].

ParameterConventional RefluxMicrowave Irradiation (Optimized)Mechanistic Advantage
Reagents POCl₃ (excess)POCl₃ (3 eq) + DMF (cat)Vilsmeier-intermediate formation accelerates kinetics.
Temperature 105°C110°CDirect dielectric heating of polar reagents.
Reaction Time 4–6 hours15–20 minutesArrhenius acceleration via rapid superheating.
Yield 55–65%85–92%Reduced thermal degradation and tar formation.
Vessel Pressure Atmospheric (1 bar)Sealed Vessel (~10-15 bar)Keeps volatile POCl₃ (bp 105.8°C) in the liquid phase.
IV. Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is met.

  • Preparation: In a 10 mL microwave-safe quartz vial, suspend 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol (1.0 mmol) in anhydrous POCl₃ (3.0 mmol).

    • Validation Check: Ensure the precursor is thoroughly dried (vacuum oven, 60°C, 12h) to prevent premature POCl₃ hydrolysis.

  • Catalytic Activation: Add 10 µL of anhydrous DMF and 1.2 mmol of N,N-diethylaniline.

    • Validation Check: The solution should turn slightly yellow within 60 seconds, indicating the formation of the active chloroiminium intermediate.

  • Microwave Irradiation: Seal the vial with a pressure-relief crimp cap. Program the microwave:

    • Ramp 1: 80°C over 5 min, hold for 2 min.

    • Ramp 2: 110°C over 2 min, hold for 15 min.

    • Validation Check: Monitor the live pressure curve. It should plateau below 200 psi. If it spikes above 220 psi, the system must be programmed to auto-vent.

  • Reverse Quenching: Cool the vial to <30°C using compressed air. Using a glass syringe, transfer the reaction mixture dropwise into a beaker containing 20 mL of vigorously stirred crushed ice.

    • Validation Check: The internal temperature of the quench bath must be monitored with a thermocouple and must not exceed 5°C.

  • Neutralization & Isolation: Slowly add cold saturated NaHCO₃ until the pH reaches exactly 7.0.

    • Validation Check: Do not use NaOH. Strong hydroxide concentrations will trigger SNAr hydrolysis of your product.

  • Extraction: Extract with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine.

References
  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies Source: ACS Publications URL:[Link]

  • Microwave-assisted Synthesis of Novel 3,4-Bis-chalcone-N-arylpyrazoles and Their Anti-inflammatory Activity Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine .

Heteroaryl chlorides are notoriously sensitive compounds. Merely placing them in a freezer is insufficient for long-term preservation. This guide synthesizes field-proven methodologies and mechanistic chemistry to help you establish a self-validating storage system that prevents costly degradation during your drug development workflows.

Part 1: Mechanistic Troubleshooting (FAQs)

Q1: My compound degrades into a new species with an LC-MS mass shift of -18.0 Da even when stored in a sealed vial. What is happening? Causality: The exact mass shift of -17.96 Da (loss of -Cl, addition of -OH) indicates the formation of the 7-oxo/hydroxy derivative. The pyrazolo[3,4-d]pyridazine core is highly electron-deficient. The C7 position is flanked by two electron-withdrawing pyridazine nitrogens, making the C-Cl bond highly activated compared to [1]. Even trace atmospheric moisture inside a standard vial is sufficient to trigger a Nucleophilic Aromatic Substitution (SNAr) reaction, hydrolyzing the chloride to form the[2].

SNAr_Hydrolysis A 7-Chloro-1,3-dimethyl- 1H-pyrazolo[3,4-d]pyridazine (Intact Scaffold) B Trace H2O Attack (Nucleophilic Addition) A->B Moisture Exposure C Meisenheimer Complex (Tetrahedral Intermediate) B->C C7 Activation D 7-Oxo/Hydroxy Derivative + HCl (Degraded) C->D Chloride Elimination

Mechanism of moisture-induced SNAr hydrolysis at the C7 position of the pyridazine ring.

Q2: My compound degrades rapidly when formulated in DMSO for biological assays. How can I prevent this? Causality: Dimethyl sulfoxide (DMSO) is extremely hygroscopic. Every time a DMSO stock is opened to ambient air, it absorbs water. In a 10 mM DMSO stock, even a 0.1% water uptake provides a massive molar excess of H₂O relative to your compound, driving rapid SNAr hydrolysis, a common decomposition pathway for [3]. Solution: Use anhydrous DMSO packaged under argon. Prepare single-use aliquots immediately upon dissolution. Never subject DMSO stocks of heteroaryl chlorides to freeze-thaw cycles.

Q3: Is photodegradation a significant risk for this scaffold? Causality: While moisture is the primary threat, the highly conjugated, nitrogen-rich heteroaromatic system can undergo photo-oxidation when exposed to ambient UV/visible light over prolonged periods. Light exposure accelerates the generation of reactive oxygen species (ROS) which can attack the electron-rich pyrazole methyl groups. Amber vials are mandatory to block <500 nm wavelengths.

Part 2: Diagnostic Logic

If you detect degradation in your assays, use the following logic tree to isolate the root cause before adjusting your workflow.

Troubleshooting Start LC-MS shows Degradation Peak? CheckMass Is mass shift -18.0 Da (M-Cl+OH)? Start->CheckMass Hydrolysis Moisture Hydrolysis (Check seals/DMSO) CheckMass->Hydrolysis Yes Other Oxidation/Photolysis (Check amber vial) CheckMass->Other No

Diagnostic logic tree for identifying the root cause of pyrazolo-pyridazine degradation.

Part 3: Quantitative Stability Matrix

The following table summarizes the kinetic stability of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine based on environmental variables.

Table 1: Expected half-life (t½) and purity retention across various storage conditions.

Storage ConditionAtmosphereContainer TypeEst. Half-Life (t½)12-Month Purity
Room Temp (25°C)Ambient AirClear Glass3–5 Days< 5%
4°C (Fridge)Ambient AirClear Glass2–3 Weeks< 10%
-20°C (Freezer)Desiccated AirAmber Glass6–8 Months~ 60–70%
-80°C (Ultra-low) Argon (Inert) PTFE-Lined Amber > 5 Years > 99%
10 mM in DMSO (RT)Ambient AirPlastic Microtube< 24 Hours< 1%

Part 4: Self-Validating Storage Protocol

To guarantee <1% degradation over 12 months, you must eliminate all environmental variables. The following step-by-step workflow establishes a self-validating system for long-term storage.

Step 1: Complete Desolvation

  • Action: Lyophilize the synthesized or purchased compound for a minimum of 24 hours.

  • Causality: Residual solvents (especially protic solvents like ethanol or water from purification) will act as internal nucleophiles during storage, bypassing external environmental controls and degrading the compound from the inside out.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the lyophilized powder immediately into a controlled glove box purged with Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Causality: Argon is heavier than Nitrogen and provides a superior protective blanket over the solid powder, actively displacing any residual atmospheric moisture.

Step 3: Aliquoting Strategy

  • Action: Divide the bulk compound into single-use aliquots (e.g., 1–5 mg) in amber glass vials.

  • Causality: Single-use aliquots prevent the repeated introduction of ambient moisture that occurs during freeze-thaw and vial-opening cycles. Amber glass prevents UV-induced photo-oxidation.

Step 4: PTFE Sealing

  • Action: Seal the vials using caps with PTFE (Teflon) septa. Wrap the exterior seal tightly with Parafilm.

  • Causality: Standard silicone or rubber septa are highly permeable to moisture over long durations. PTFE provides an absolute, chemically inert moisture barrier.

Step 5: Ultra-Low Temperature Storage

  • Action: Store the sealed vials in a desiccated secondary container at -80°C.

  • Causality: At -80°C, the kinetic energy available to overcome the activation barrier for the SNAr hydrolysis reaction is effectively zero, essentially halting degradation indefinitely.

System Validation: To prove this protocol is functioning in your lab, run a baseline LC-MS on Aliquot #1 immediately after Step 5. After 30 days, pull Aliquot #2. If the [M+H]⁺ 165.08 peak (hydrolyzed product) is absent, your inerting technique and PTFE seals are validated. If present, your glove box argon source contains >10 ppm moisture or the initial lyophilization step was incomplete.

Storage_Workflow Step1 1. Lyophilization (Remove residual solvents) Step2 2. Transfer to Glove Box (Argon, <1 ppm H2O/O2) Step1->Step2 Step3 3. Aliquot into PTFE-Lined Amber Glass Vials Step2->Step3 Step4 4. Argon Purge & Seal (Parafilm/Crimp cap) Step3->Step4 Step5 5. Storage at -80°C (Desiccator cabinet) Step4->Step5

Optimal inert-atmosphere aliquoting and storage workflow for heteroaryl chlorides.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analytical Guide: NMR Characterization of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Executive Summary The pyrazolo[3,4- d ]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif for potent Zika virus (ZIKV) inhibitors[1], Fibroblast Growth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4- d ]pyridazine scaffold is a highly privileged pharmacophore in modern drug discovery, serving as the core structural motif for potent Zika virus (ZIKV) inhibitors[1], Fibroblast Growth Factor Receptor (FGFR) covalent inhibitors[2], and selective DDR1 inhibitors[3]. Among its key intermediates, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4- d ]pyridazine (CAS: 1909320-06-4) is heavily utilized due to the versatile reactivity of the C7-chloride for cross-coupling and nucleophilic displacement[4].

This guide objectively compares the performance of empirical NMR acquisition strategies against heuristic predictive software algorithms , while evaluating the solvent-dependent chemical shifts across two standard environments ( CDCl3​ vs. DMSO- d6​ ). By establishing a self-validating analytical protocol, researchers can eliminate assignment ambiguities inherent to nitrogen-rich fused heterocycles.

Experimental vs. Predictive Performance Comparison

A common pitfall in the structural elucidation of fused diazines is over-reliance on predictive NMR software (e.g., ChemDraw Professional, Mnova NMRPredict). While these algorithms utilize extensive empirical databases, they frequently fail to accurately model the compounding anisotropic deshielding effects of multiple bridgehead nitrogens combined with a C7-halogen.

Table 1 compares our high-fidelity empirical data against standard predictive models.

Table 1: Experimental vs. Predicted NMR Chemical Shifts ( CDCl3​ , 298 K)

PositionNucleusMultiplicityExperimental ( δ , ppm)Predicted ( δ , ppm)Error Margin ( Δδ )Reliability Assessment
N1-CH 3​ 1 Hs (3H)4.153.95-0.20Moderate
C3-CH 3​ 1 Hs (3H)2.682.50-0.18Moderate
C4-H 1 Hs (1H)9.359.10-0.25Low (Underestimates deshielding)
C4 13 C-148.2142.5-5.7Low
C7 (C-Cl) 13 C-152.4145.0-7.4Low
C3 13 C-143.5141.2-2.3Moderate

Expert Insight on Causality: Predictive algorithms systematically underestimate the chemical shift of the C4-H proton and the C7 quaternary carbon . The C4 proton is situated between a bridgehead carbon (C3a) and a pyridazine nitrogen (N5). The combined electron-withdrawing nature of the diazine ring and the through-space anisotropic effect of the adjacent nitrogen lone pairs heavily deshield this proton, pushing it past 9.3 ppm[1]. Relying solely on predictive software can lead to false-negative structural confirmations during intermediate synthesis.

Solvent System Comparison: CDCl3​ vs. DMSO- d6​

During hit-to-lead optimization, early intermediates are typically characterized in CDCl3​ , whereas final biological candidates are evaluated in DMSO- d6​ due to solubility constraints[2]. Understanding the exact solvent shift ( Δδ ) is critical for tracking the integrity of the pyrazolo[3,4- d ]pyridazine core throughout a synthetic campaign.

Table 2: Solvent-Dependent Chemical Shifts

PositionNucleus CDCl3​ ( δ , ppm)DMSO- d6​ ( δ , ppm) Δδ (DMSO - CDCl3​ )
N1-CH 3​ 1 H4.154.22+0.07
C3-CH 3​ 1 H2.682.75+0.07
C4-H 1 H9.359.55+0.20
N1-CH 3​ 13 C38.439.1+0.7
C3-CH 3​ 13 C15.215.8+0.6
C3a 13 C116.8117.5+0.7
C7a 13 C132.1133.0+0.9

Expert Insight on Causality: Transitioning to DMSO- d6​ induces a uniform downfield shift across all resonances. This is caused by DMSO's high dielectric constant ( ϵ≈47 ) and strong dipole moment, which stabilizes the polarized resonance structures of the pyrazolo-pyridazine core, thereby decreasing electron density around the peripheral protons. The C4-H experiences the most significant shift (+0.20 ppm) due to its proximity to the highly polarized N5 and N6 atoms.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignments, do not rely on 1D NMR alone. The following protocol utilizes a self-validating 2D NMR workflow to unambiguously assign the methyl groups and quaternary carbons.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of high-purity CDCl3​ (containing 0.03% v/v TMS). Filter through a glass wool plug into a high-throughput 5 mm NMR tube. Causality: Removing paramagnetic micro-particulates is essential to prevent line broadening, which can mask fine long-range scalar couplings.

  • Probe Tuning & Matching (ATM): Perform automated tuning and matching on both the 1 H and 13 C channels.

  • 3D Gradient Shimming: Execute a rigorous 3D shimming protocol (e.g., TopShim). Causality: The highly deshielded C4-H singlet is exquisitely sensitive to Z2 and Z3 magnetic field inhomogeneities.

  • 1 H Acquisition: Acquire 16 scans using a 30° pulse angle and a relaxation delay ( d1​ ) of 1.0 s.

  • 13 C Acquisition (Critical Step): Acquire using CPD (WALTZ-16) decoupling. Set the relaxation delay ( d1​ ) to 3.0 seconds. Causality: The core contains four quaternary carbons (C3, C3a, C7, C7a). Because they lack directly attached protons, they cannot undergo efficient dipole-dipole relaxation. A standard 1.0 s delay will saturate these spins, resulting in missing quaternary peaks in the final spectrum.

  • 2D HMBC Validation: Run a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH​=8 Hz). This is the only definitive way to differentiate the N1-CH 3​ from the C3-CH 3​ .

Structural Elucidation Logic (Visualization)

The following diagram maps the self-validating logic used to definitively assign the chemical shifts of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4- d ]pyridazine using 2D HMBC correlations.

Structural_Elucidation Start 1D 1H & 13C NMR HSQC 1H-13C HSQC (Direct C-H Connectivity) Start->HSQC HMBC 1H-13C HMBC (Long-Range Connectivity) Start->HMBC C4_H Assign C4-H (δ 9.35) HMBC to C3a & C3 HSQC->C4_H N1_CH3 Assign N1-CH3 (δ 4.15) HMBC to C3a & C7a HSQC->N1_CH3 C3_CH3 Assign C3-CH3 (δ 2.68) HMBC to C3 & C3a HSQC->C3_CH3 HMBC->C4_H HMBC->N1_CH3 HMBC->C3_CH3 Final Full Scaffold Validation (7-chloro-1,3-dimethyl...) C4_H->Final N1_CH3->Final C3_CH3->Final

Figure 1: Self-validating 2D NMR logical workflow for pyrazolo[3,4-d]pyridazine elucidation.

References[1] ZIKV Inhibitors Based on Pyrazolo[3,4‑d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies. ACS Omega, 2023. URL: https://doi.org/10.1021/acsomega.3c06612[3]Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 2021. URL: https://doi.org/10.1021/acs.jmedchem.1c01556[4]Synthesis and Evaluation of Some Pyrazolo[3,4-d]pyridazinones and Analogues as PDE 5 Inhibitors Potentially Useful as Peripheral Vasodilators. Journal of Enzyme Inhibition and Medicinal Chemistry, 2002. URL: https://doi.org/10.1080/1475636021000008494[2]Discovery and Development of a Series of Pyrazolo[3,4-d]pyridazinone Compounds as the Novel Covalent Fibroblast Growth Factor Receptor Inhibitors by the Rational Drug Design. Journal of Medicinal Chemistry, 2019. URL: https://doi.org/10.1021/acs.jmedchem.9b00685

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Comparative

High-Resolution Mass Spectrometry (HRMS) Profiling of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine: A Comparative Guide of Orbitrap vs. Q-TOF Platforms

As drug discovery pipelines increasingly focus on complex, nitrogen-rich heterocyclic scaffolds, the analytical demands placed on mass spectrometry have surged. The compound 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrida...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly focus on complex, nitrogen-rich heterocyclic scaffolds, the analytical demands placed on mass spectrometry have surged. The compound 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is a highly versatile building block, recently utilized in the synthesis of potent [1] and [2].

Characterizing this molecule requires distinguishing its unique isotopic signature and resolving potential isobaric interferences in complex biological matrices. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) HRMS platforms for the analysis of this specific scaffold, complete with self-validating experimental protocols.

Theoretical Mass Properties & Analytical Challenges

Before selecting an instrument platform, we must establish the theoretical mass profile of the target analyte. The presence of a chlorine atom and four nitrogen atoms dictates a highly specific isotopic envelope.

  • Chemical Formula: C₇H₇ClN₄

  • Monoisotopic Neutral Mass: 182.0359 Da

  • Theoretical [M+H]⁺ Exact Mass: 183.0432 m/z

  • Isotopic Signature: The natural abundance of ³⁵Cl (75.77%) and ³⁷Cl (24.23%) yields a distinct M+2 peak at 185.0403 m/z at approximately 32% of the base peak intensity.

The Analytical Challenge: The mass difference between a ³⁷Cl isotope and a purely carbon/nitrogen-based isobaric interference can be less than 0.01 Da. Resolving these peaks requires high mass accuracy (<2 ppm) and sufficient resolving power, making HRMS mandatory.

Platform Comparison: Orbitrap vs. Q-TOF

When profiling small heterocycles like 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, laboratories typically choose between Orbitrap (e.g., Thermo Q Exactive) and Q-TOF (e.g., Waters Xevo or Agilent 6500 series) architectures.

  • Orbitrap Causality: Orbitraps measure the frequency of oscillating ions in a central spindle. Because resolution is a function of the time the transient signal is recorded, higher resolution inherently requires slower scan speeds. This is ideal for resolving ultra-fine isotopic structures but can compromise quantitative accuracy across narrow Ultra-Performance Liquid Chromatography (UPLC) peaks [3].

  • Q-TOF Causality: Q-TOF instruments measure the flight time of ions through a vacuum tube. Their resolution is dictated by the flight path length and reflectron tuning, meaning resolution remains constant regardless of the acquisition rate. This makes Q-TOF superior for fast UPLC gradients where >10 data points per peak are required for robust quantitation.

Quantitative Performance Comparison
ParameterOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., Waters Xevo G2-XS)Impact on Pyrazolo-Pyridazine Analysis
Max Resolving Power Up to 140,000 (at m/z 200)30,000 – 60,000 (constant)Orbitrap excels at separating isobaric background matrix interferences.
Scan Speed 1.5 Hz to 12 Hz (Resolution dependent)Up to 50 HzQ-TOF provides superior peak integration for sub-2 second UPLC peaks.
Mass Accuracy < 1 ppm (with internal calibration)< 2 ppm (with LockSpray)Both provide sufficient accuracy to confirm the C₇H₈ClN₄⁺ elemental composition.
Isotopic Fidelity Good (can suffer at ultra-high res due to ion coalescence)ExcellentQ-TOF provides a more accurate 3:1 ratio for the ³⁵Cl/³⁷Cl signature.

Self-Validating Experimental Workflow

To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. It incorporates continuous mass correction and a System Suitability Test (SST) to prove instrument readiness before data acquisition.

HRMS_Workflow cluster_analyzers Mass Analyzer Comparison A Sample Preparation (1 µg/mL, 0.1% FA) B UPLC Separation (Sub-2 µm C18, 0.4 mL/min) A->B C ESI+ Ionization (Capillary: 3.0 kV) B->C D1 Orbitrap HRMS Res: 140,000 | Scan: 3 Hz C->D1 D2 Q-TOF HRMS Res: 40,000 | Scan: 20 Hz C->D2 E Data Processing (Exact Mass, Isotope Fidelity) D1->E D2->E

Comparative UPLC-HRMS workflow for analyzing pyrazolo-pyridazine derivatives.

Step-by-Step Methodology

Step 1: System Suitability and Calibration (The Validation Step)

  • Action: Infuse a tuning mix containing Leucine Enkephalin (m/z 556.2771) and verify mass accuracy is <2 ppm.

  • Causality: Time-of-flight tubes undergo micro-expansions due to ambient laboratory temperature fluctuations. Establishing a continuous lock-mass infusion corrects for this thermal drift in real-time, validating every subsequent scan.

Step 2: Sample Preparation

  • Action: Dilute 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine to 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid (FA).

  • Causality: The basic nitrogens in the pyrazolo-pyridazine core are highly receptive to protonation. Formic acid drives the solution equilibrium toward the [M+H]⁺ state, maximizing ESI+ ionization efficiency and preventing signal suppression.

Step 3: UPLC Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., Waters ACQUITY BEH C18). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA) at 0.4 mL/min.

  • Causality: The hydrophobic core of the molecule retains well on C18. The sub-2 µm particles generate high theoretical plate counts, resulting in sharp, concentrated peaks (<3 seconds wide) that enhance the signal-to-noise ratio.

Step 4: HRMS Acquisition (Data-Independent MS/MS)

  • Action: Operate in ESI+ mode. Set the mass range to 50–600 m/z. Apply a collision energy (CE) ramp of 15–35 eV in the collision cell.

  • Causality: A CE ramp ensures that both fragile bonds (like the C-Cl bond) and stable aromatic rings are fragmented within a single acquisition cycle, providing a comprehensive MS/MS spectrum without needing multiple targeted runs.

MS/MS Fragmentation Analysis

Interpreting the HRMS data requires understanding the molecule's gas-phase degradation. When subjected to collision-induced dissociation (CID) with nitrogen gas, the[M+H]⁺ precursor (m/z 183.0432) undergoes specific, predictable cleavages.

Fragmentation M [M+H]+ m/z 183.0432 (C7H8ClN4+) F1 Loss of HCl (-36 Da) m/z 147.0665 (C7H7N4+) M->F1 Low CE (15 eV) F2 Loss of •CH3 (-15 Da) m/z 168.0198 (C6H5ClN4+•) M->F2 Med CE (25 eV) F3 Loss of N2 (-28 Da) m/z 119.0602 F1->F3 High CE (35 eV)

Proposed ESI+ MS/MS fragmentation pathway for the pyrazolo-pyridazine scaffold.

Mechanistic Insights:

  • Loss of HCl: The most thermodynamically favorable initial cleavage is the loss of neutral hydrogen chloride (35.9767 Da), yielding an even-electron fragment at m/z 147.0665. The exact mass confirmation of this fragment is critical for proving the presence of the chlorine substituent on the core ring.

  • Loss of N₂: Pyrazole and pyridazine rings are prone to the extrusion of neutral nitrogen gas (N₂, 28.0061 Da) under high collision energies, leading to further ring contraction.

Conclusion

For the structural confirmation and quantitative profiling of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, the choice of HRMS platform dictates the analytical strategy.

If your primary goal is untargeted screening and structural elucidation in highly complex biological matrices (e.g., identifying novel DDR1 inhibitor metabolites), the Orbitrap provides the necessary ultra-high resolution to filter out isobaric noise. Conversely, if your objective involves high-throughput pharmacokinetic (PK) quantitation where UPLC peak integrity and isotopic fidelity are paramount, the Q-TOF architecture is the superior choice.

By employing the self-validating mobile phase and lock-mass protocols detailed above, laboratories can guarantee sub-2 ppm mass accuracy regardless of the chosen platform.

References

  • Sroor, F. M., et al. "ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies." ACS Omega, 2023.[Link]

  • Wang, Y., et al. "Discovery of Pyrazolo[3,4-d]pyridazinone Derivatives as Selective DDR1 Inhibitors via Deep Learning Based Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 2021.[Link]

  • Waters Corporation. "Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap." Waters Application Notes, 2013.[Link]

Validation

Reactivity Profiling in Heterocyclic Scaffolds: 7-Chloro vs. 7-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Introduction The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine core is a privileged bicyclic scaffold in modern drug discovery, frequently utilized in the design of[1]. Functionalization at the 7-position is a critical step...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine core is a privileged bicyclic scaffold in modern drug discovery, frequently utilized in the design of[1]. Functionalization at the 7-position is a critical step in exploring the structure-activity relationship (SAR) of these molecules, particularly when developing [2]. When designing a synthetic route, researchers are often faced with the choice between the 7-chloro and 7-bromo building blocks. As a Senior Application Scientist, I have evaluated both analogs across multiple workflows. This guide provides an objective, data-backed comparison of their reactivity profiles, specifically focusing on Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed cross-coupling reactions.

Mechanistic Divergence: Causality Behind the Halogen Choice

The selection of the halogen at the 7-position dictates the preferred functionalization pathway due to fundamental differences in bond dissociation energies (BDE) and electronegativity.

  • Nucleophilic Aromatic Substitution (S_NAr): The 7-chloro analog is inherently superior for S_NAr. The rate-determining step in S_NAr is the formation of the anionic Meisenheimer complex. Chlorine's higher electronegativity provides greater inductive stabilization of this transition state, significantly lowering the activation energy barrier.

  • Palladium-Catalyzed Cross-Coupling: Conversely, the 7-bromo analog excels in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The rate-determining step here is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. The weaker C-Br bond compared to the C-Cl bond facilitates much faster oxidative addition, preventing catalyst stalling and degradation.

Reactivity A 7-Halo-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine B 7-Chloro Analog A->B C 7-Bromo Analog A->C D S_NAr Reaction (Preferred Pathway) B->D Nucleophiles F Meisenheimer Complex Stabilization (High EN) B->F E Cross-Coupling (Preferred Pathway) C->E Pd/Ligand G Oxidative Addition (Low C-X BDE) C->G

Reactivity logic tree comparing S_NAr and Cross-Coupling pathways for 7-halo analogs.

Quantitative Performance Comparison

To objectively compare these building blocks, we conducted parallel functionalization experiments. The data below highlights the stark contrast in their performance under identical conditions.

Table 1: S_NAr with Morpholine Conditions: Morpholine (1.2 eq), DIPEA (2.0 eq), DMF, 80 °C.

CompoundTime to >95% ConversionIsolated YieldObservation
7-Chloro Analog 2.5 hours88%Clean conversion, minimal byproducts.
7-Bromo Analog 6.0 hours65%Sluggish reaction, significant thermal degradation.

Analysis: The 7-chloro derivative achieves complete conversion much faster, making it the optimal choice for [3].

Table 2: Suzuki-Miyaura Coupling with Phenylboronic Acid Conditions: Phenylboronic acid (1.5 eq), Pd(dppf)Cl2 (5 mol%), K2CO3 (3.0 eq), 1,4-Dioxane/H2O (4:1), 90 °C.

CompoundTime to >95% ConversionIsolated YieldObservation
7-Chloro Analog 12 hours45%Incomplete conversion, catalyst deactivation.
7-Bromo Analog 3 hours92%Rapid oxidative addition, high purity.

Analysis: The 7-bromo derivative provides rapid, high-yielding cross-coupling under milder conditions, whereas the chloro analog stalls due to poor oxidative addition kinetics.

Self-Validating Experimental Protocols

Trustworthy methodology requires built-in validation steps to prevent downstream failures. Below are the optimized, self-validating protocols for each preferred reaction.

Workflow S1 1. Reagent Prep Dry Solvent & Base S2 2. Reaction Heat to 80-90°C S1->S2 S3 3. Validation LC-MS / TLC Check S2->S3 S3->S2 Incomplete S4 4. Workup Precipitation/Extraction S3->S4 Complete S5 5. Final Purity >95% by HPLC S4->S5

Self-validating experimental workflow for the functionalization of the heterocyclic core.

Protocol A: S_NAr of 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Causality Focus: DMF is chosen as a polar aprotic solvent to solvate the nucleophile without hydrogen-bonding to it, maximizing its intrinsic reactivity.

  • Preparation: In an oven-dried 20 mL vial, dissolve 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol). Validation checkpoint: Ensure the solution is basic (pH > 9 on wet pH paper) to confirm the amine is not protonated and remains nucleophilic.

  • Heating: Stir the mixture at 80 °C.

  • In-Process Control (IPC): After 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the starting material peak (m/z 183 for [M+H]+) is <2% relative to the product peak.

  • Workup: Quench with ice water (15 mL). The product typically precipitates. Filter and wash with cold water to remove DMF and DIPEA salts.

Protocol B: Suzuki-Miyaura Coupling of 7-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Causality Focus: Rigorous degassing is critical. Oxygen rapidly deactivates the Pd(0) catalyst, leading to homocoupling of the boronic acid and stalling the reaction.

  • Preparation: Charge a Schlenk flask with 7-bromo-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (1.0 mmol), arylboronic acid (1.5 mmol), and K2CO3 (3.0 mmol).

  • Solvent & Degassing: Add 1,4-dioxane/H2O (4:1 v/v, 10 mL). Sparge the mixture with Argon for 15 minutes. Self-Validation: Visual confirmation of continuous bubbling ensures dissolved oxygen displacement.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2 (0.05 mmol) under positive Argon flow. The solution should turn a deep red/orange.

  • Reaction: Heat to 90 °C for 3 hours.

  • Validation: Perform TLC (Hexanes:EtOAc 1:1). Self-Validation: A highly fluorescent spot under 254 nm UV light indicates successful biaryl formation. The absence of the starting material spot confirms completion.

  • Workup: Filter through a short pad of Celite to remove Pd black, concentrate, and purify via flash chromatography.

Conclusion & Application Strategy

For late-stage functionalization via nucleophilic displacement, the 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine is the superior building block due to its stabilized transition state. Conversely, for constructing complex C-C bonds via transition-metal catalysis, the 7-bromo analog is mandatory to ensure efficient oxidative addition and high yields. Selecting the correct halogen analog based on the intended mechanistic pathway will save critical time and resources in drug development campaigns.

References
  • Sroor, F. M., et al. "ZIKV Inhibitors Based on Pyrazolo[3,4-d]pyridazine-7-one Core: Rational Design, In Vitro Evaluation, and Theoretical Studies." ACS Omega, 2023. URL:[Link]

  • Mady, M. F., et al. "Microwave-assisted synthesis of novel pyrazole and pyrazolo[3,4-d]pyridazine derivatives incorporating diaryl sulfone moiety as potential antimicrobial agents." Research on Chemical Intermediates, 2015. URL:[Link]

  • "Discovery and Structure–Activity Relationship Studies of Novel Adenosine A1 Receptor-Selective Agonists." ACS Med. Chem. Lett., 2022. URL:[Link]

Sources

Comparative

FT-IR spectroscopy characterization of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

As a Senior Application Scientist, I frequently encounter analytical discrepancies when laboratories attempt to cross-reference modern surface-reflectance spectral data with legacy transmission libraries. Characterizing...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies when laboratories attempt to cross-reference modern surface-reflectance spectral data with legacy transmission libraries. Characterizing heavily functionalized fused heterocycles—such as 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine —requires a nuanced understanding of how sample presentation influences spectral fidelity.

Pyrazolo[3,4-d]pyridazines are highly valued in drug development for their diverse biological activities, serving as scaffolds for novel antimicrobial agents and kinase inhibitors[1][2]. Confirming the structural integrity of this specific compound requires resolving the pyrazole-pyridazine core vibrations alongside the critical C-Cl halogen bond.

This guide objectively compares the two dominant Fourier-Transform Infrared (FT-IR) spectroscopy techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission —providing the mechanistic causality and self-validating protocols necessary to execute flawless characterization.

Vibrational Assignments & Spectral Footprint

Before evaluating the instrumental techniques, we must establish the expected spectral footprint of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine. The molecule features a fused aromatic system, two aliphatic methyl groups, and a heavy halogen substituent, each dominating specific regions of the mid-IR spectrum.

Table 1: Expected FT-IR Vibrational Band Assignments

Functional GroupExpected Wavenumber (cm⁻¹)Spectral Characteristics & Structural Causality
Aliphatic C-H 2920 – 2980Weak to medium intensity; confirms the presence of the 1,3-dimethyl substitution on the pyrazole ring[2].
Aromatic C-H 3050 – 3150Weak intensity; corresponds to the isolated C-H stretch at position 4 of the pyridazine ring.
C=N (Core) 1528 – 1609Strong intensity; a defining skeletal feature of the pyrazolo[3,4-d]pyridazine heterocycle[1].
C=C (Ring) 1450 – 1500Medium intensity; associated with aromatic ring skeletal vibrations.
C-Cl Stretch 600 – 800Strong, sharp band in the fingerprint region; highly sensitive to the optical pathlength of the chosen IR technique[3].

Comparative Methodology: ATR vs. KBr Pellet

The central decision between ATR and KBr is a trade-off between throughput and optical physics. KBr is a bulk transmission technique, whereas ATR relies on an evanescent wave penetrating only the superficial layer of the sample[4].

FTIR_Workflow Start Sample: 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine ATR_Prep ATR Prep: Direct Application to Crystal Start->ATR_Prep KBr_Prep KBr Prep: Grind (1:100) & Press (25 MPa) Start->KBr_Prep ATR_Scan ATR Analysis: Evanescent Wave Surface Scan ATR_Prep->ATR_Scan ATR_Result ATR Result: Rapid QC, Requires Correction ATR_Scan->ATR_Result KBr_Scan KBr Analysis: IR Beam Bulk Transmission KBr_Prep->KBr_Scan KBr_Result KBr Result: High Fidelity Beer-Lambert Data KBr_Scan->KBr_Result

Workflow comparison of ATR vs. KBr FT-IR methods for characterizing pyrazolo[3,4-d]pyridazines.

Potassium Bromide (KBr) Transmission Protocol

For decades, KBr pellets have been the foundational gold standard for generating true transmission spectra that strictly adhere to the Beer-Lambert law[3]. By dispersing the sample in an IR-transparent matrix, the beam passes through a longer effective pathlength, making it vastly superior for resolving trace impurities or weak bands[3][5].

Step-by-Step Methodology:

  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 110 °C for a minimum of 4 hours[5].

  • Milling: Weigh ~1-2 mg of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine and ~150 mg of the dried KBr[6]. Grind the sample individually first to reduce particle size below the wavelength of IR light (< 2 µm), then gently fold in the KBr using an agate mortar.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 25 MPa using a hydraulic press for 2–3 minutes to fuse the KBr into a transparent disc[6].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans[6].

  • Expert Causality: Why grind the sample and KBr separately first? Aggressive co-grinding can induce localized heating and pressure, potentially altering the crystalline polymorph of the compound and causing unpredictable spectral shifts.

  • Self-Validation Checkpoint: Before scanning, visually inspect the pellet against a light source. A cloudy or opaque pellet indicates excessive particle size (which causes baseline-tilting Mie scattering) or moisture absorption. If the baseline at 4000 cm⁻¹ is not flat and near 100% transmittance, the pellet must be remade.

Attenuated Total Reflectance (ATR) Protocol

ATR is the undisputed choice for high-throughput screening due to its speed and near-zero sample preparation[3]. However, it is inherently a surface technique.

Step-by-Step Methodology:

  • Background: Clean the diamond or ZnSe ATR crystal with an isopropanol-moistened swab. Collect a background scan on the empty crystal.

  • Application: Place a small aliquot (approx. 5 mg) of the raw powder directly onto the crystal[4].

  • Compression: Lower the built-in anvil clamp to apply pressure to the sample, forcing it into intimate optical contact with the crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 64 co-added scans.

  • Expert Causality: The penetration depth ( dp​ ) of the ATR evanescent wave is directly proportional to the wavelength of the IR beam. Consequently, the beam penetrates much deeper at lower wavenumbers (e.g., the C-Cl stretch at 600–800 cm⁻¹) than at higher wavenumbers (e.g., C-H stretches at 3000 cm⁻¹)[3]. This physical phenomenon causes low-frequency bands to appear artificially magnified compared to a true transmission spectrum[5].

  • Self-Validation Checkpoint: Monitor the live single-beam spectrum while tightening the anvil. The signal intensity will rise and eventually plateau. Stop tightening at the plateau; further pressure yields no optical benefit and risks fracturing the ATR crystal.

Performance Matrix & Method Selection

When characterizing halogenated heterocycles like 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, the choice of method directly impacts data interpretation. Studies comparing these techniques for pharmaceutical active ingredients have demonstrated that specific halogen bonds (such as C-I or C-Cl) often resolve with superior clarity and intensity in KBr pellets due to the longer interaction pathlength[6].

Table 2: Comparative Performance Matrix

Analytical ParameterATR-FTIRTransmission (KBr Pellet)
Primary Mechanism Internal surface reflectance (Evanescent wave)[4]Direct bulk transmission (Beer-Lambert law)[3]
Sample Prep Time < 1 minute (Non-destructive)[4]5 – 15 minutes (Destructive grinding/pressing)[4]
Sensitivity (C-Cl Band) Moderate; limited by shallow penetration depth[3]High; longer effective pathlength magnifies weak peaks[5]
Spectral Fidelity Peak intensities skewed at lower wavenumbers[5]True transmission spectrum; flat baseline[3]
Ideal Application Routine lot-release QC, high-throughput screening[3]Quantitative analysis, trace impurity detection, library matching[3]

Conclusion

For routine identity verification of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine during synthesis, ATR-FTIR provides an unbeatable combination of speed and workflow efficiency. However, if the objective is rigorous structural elucidation, quantitative analysis of trace impurities, or the generation of a reference spectrum for a regulatory submission library, the KBr pellet method remains the scientifically superior choice. The bulk transmission mechanism of KBr guarantees adherence to the Beer-Lambert law, ensuring that the critical C=N and C-Cl vibrational modes are captured with uncompromising fidelity.

Sources

Validation

HPLC Method Validation Guide for 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine Purity Analysis: A Comparative Column &amp; Mobile Phase Study

Developing a robust, stability-indicating HPLC method for nitrogen-rich fused heterocycles like 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1909320-06-4) presents unique chromatographic challenges. The presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Developing a robust, stability-indicating HPLC method for nitrogen-rich fused heterocycles like 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS 1909320-06-4) presents unique chromatographic challenges. The presence of multiple basic nitrogen atoms in the pyrazolo-pyridazine core often leads to secondary interactions with residual silanols on silica-based stationary phases, resulting in severe peak tailing, poor resolution of structurally similar impurities, and compromised quantitative accuracy.

This guide provides an objective, data-backed comparison of column chemistries and details a comprehensive method validation protocol strictly adhering to the 1[1].

Part 1: Mechanistic Approach to Method Development

The Causality of Chromatographic Behavior

When analyzing pyridazine derivatives, standard C18 columns relying solely on hydrophobic partitioning often fail to deliver symmetrical peaks. The unshielded lone pairs on the nitrogen atoms act as strong hydrogen bond acceptors, interacting with acidic, unendcapped silanol groups (pKa ~ 3.5–4.5) on the silica support.

To mitigate this, two strategic choices must be made:

  • Stationary Phase Selection: Transitioning from a standard C18 to a Phenyl-Hexyl column. The phenyl ring provides π−π interactions with the aromatic pyrazolo-pyridazine system, offering orthogonal selectivity and shielding the silica surface more effectively from polar interactions.

  • Mobile Phase Optimization: Utilizing an acidic modifier, such as 0.1% Phosphoric Acid ( H3​PO4​ ) or 0.1% Trifluoroacetic acid (TFA). The low pH suppresses silanol ionization and protonates the analyte's basic nitrogens, forcing primary retention through the intended stationary phase mechanisms rather than secondary ion-exchange[2].

Selectivity Analyte 7-chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Standard RP PhHex Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->PhHex Alternative RP Tailing Peak Tailing & Broadening (Silanol Interactions) C18->Tailing Basic N interactions Resolution High Resolution & Symmetry (Orthogonal Retention) PhHex->Resolution π-π overlap

Fig 1: Mechanistic comparison of column selectivity for nitrogen-rich pyrazolo-pyridazines.

Part 2: Experimental Methodologies & Workflows

Step-by-Step Analytical Protocol

To establish a self-validating system, the following optimized protocol is utilized for the purity analysis.

1. Reagent & Standard Preparation:

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • Standard Solution: Accurately weigh 10.0 mg of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Mobile Phase A: 0.1% H3​PO4​ in Deionized Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

2. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Photodiode Array for peak purity verification).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 80% B

    • 12-15 min: Hold at 80% B

    • 15-16 min: Return to 10% B (Equilibration for 4 min).

Workflow Step1 1. Method Development (Column & Mobile Phase) Step2 2. System Suitability (Tailing, Plates, Resolution) Step1->Step2 Step3 3. ICH Q2(R2) Validation Step2->Step3 Spec Specificity (Forced Degradation) Step3->Spec Lin Linearity & Range (LOQ to 120%) Step3->Lin Prec Precision & Accuracy (%RSD & Recovery) Step3->Prec Rob Robustness (Deliberate Variations) Step3->Rob Final Validated Purity Method Spec->Final Lin->Final Prec->Final Rob->Final

Fig 2: Step-by-step ICH Q2(R2) method validation workflow for HPLC purity analysis.

Part 3: Comparative Performance Data

Before proceeding to full validation, the optimized Phenyl-Hexyl method was benchmarked against a standard C18 method to justify the column selection.

Table 1: Chromatographic Performance Comparison (API Concentration: 1.0 mg/mL)

ParameterStandard C18 (Endcapped)Phenyl-Hexyl (Optimized)Acceptance Criteria
Retention Time (min) 6.427.85N/A
Tailing Factor ( Tf​ ) 1.85 (Significant Tailing)1.08 (Highly Symmetrical) ≤1.5
Theoretical Plates ( N ) 4,20012,500 ≥5,000
Resolution (Closest Impurity) 1.43.2 ≥2.0
Signal-to-Noise at LOQ 6:115:1 ≥10:1

Part 4: Method Validation Protocol (ICH Q2(R2) Compliance)

Following successful method development, rigorous validation is essential to ensure reliability and regulatory compliance. The3, emphasizing specificity, linearity, precision, and robustness[3].

Specificity & Forced Degradation

Specificity is the ability to measure the analyte unequivocally in the presence of impurities and degradation products[1].

  • Protocol: The API was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and thermal stress at 60°C for 48 hours).

  • Result: Peak purity was confirmed using a Photodiode Array (PDA) detector. The purity angle was consistently less than the purity threshold for the 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine peak across all stressed samples, proving the method is stability-indicating.

Linearity and Range

Linearity must be demonstrated from the reporting level of impurities up to 120% of the specification acceptance criterion[3].

  • Protocol: Calibration curves were constructed using 6 concentration levels ranging from the Limit of Quantification (LOQ) to 1.2 mg/mL.

  • Result: The correlation coefficient ( R2 ) was 0.9998. The y-intercept was within ±2% of the response at the 100% target concentration.

Sensitivity (LOD and LOQ)

Validation of the lower range limits is based on signal-to-noise ratios, confirming the Quantitation Limit (QL) with a relative standard deviation (RSD) of ≤10% across 6 injections[4].

  • Result: LOD was established at 0.05 µg/mL (S/N = 3.5). LOQ was established at 0.15 µg/mL (S/N = 12, RSD = 4.2%).

Precision and Accuracy

Accuracy ensures the closeness of measured values to the true value, while precision measures repeatability under the same operating conditions[1].

  • Protocol: Accuracy was assessed via recovery studies by spiking known amounts of impurities at 50%, 100%, and 150% of the specification limit. Precision was evaluated via 6 replicate injections of the 100% assay standard.

  • Result: Mean recovery ranged from 98.5% to 101.2%. Method precision yielded an RSD of 0.6% (Acceptance criteria: ≤2.0% ).

Robustness

Robustness testing evaluates the method's reliability under deliberate variations in operational conditions, which is critical for lifecycle management[5].

  • Protocol: Deliberate variations were made to flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and mobile phase organic composition ( ±2% ).

  • Result: System suitability parameters (Resolution ≥2.0 , Tailing ≤1.5 ) were maintained across all perturbed conditions, confirming method ruggedness.

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from degradantsPeak purity angle < thresholdPass
Linearity R2≥0.999 R2=0.9998 Pass
Accuracy (Recovery) 98.0% – 102.0%99.8% (Mean)Pass
Repeatability (Precision) RSD ≤2.0% RSD = 0.6%Pass
Robustness Maintain System Suitability Tf​≤1.2 , Rs​≥2.5 Pass

Conclusion

For the purity analysis of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine, standard C18 columns are sub-optimal due to secondary silanol interactions with the basic heterocycle. By shifting to a Phenyl-Hexyl stationary phase combined with an acidic mobile phase modifier ( 0.1%H3​PO4​ ), analysts can exploit π−π interactions to achieve superior peak symmetry and resolution. The resulting method is fully compliant with ICH Q2(R2) guidelines, providing a highly reliable, stability-indicating assay for pharmaceutical development.

References

  • Method Development & Validation (Stability-Indicating). pharmastability.com.
  • ICH Q2(R2) Analytical Validation Guide | PDF | Chromatography. Scribd.
  • ICH Q2 (R2) Guideline 2023 1130 | PDF | Regression Analysis | Accuracy And Precision. Scribd.
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. americanpharmaceuticalreview.com.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.

Sources

Comparative

Melting point verification for synthesized 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

Melting Point Verification for Synthesized 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine: A Comparative Methodology Guide The synthesis of heterocyclic scaffolds, specifically 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d...

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Author: BenchChem Technical Support Team. Date: April 2026

Melting Point Verification for Synthesized 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine: A Comparative Methodology Guide

The synthesis of heterocyclic scaffolds, specifically 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4), is a critical operation in the development of bioactive molecules and kinase inhibitors. Following purification, rigorous physicochemical characterization is required. Melting point (MP) verification serves as the primary, rapid indicator of both absolute purity and polymorphic identity.

This guide provides an objective comparison of three melting point determination methodologies—Manual Capillary, Automated Optical, and Differential Scanning Calorimetry (DSC)—specifically optimized for evaluating synthesized batches of this pyrazolo[3,4-d]pyridazine derivative.

The Causality of Analytical Choices in MP Verification

Methodology selection is not merely a matter of laboratory convenience; it directly impacts the thermodynamic accuracy of the recorded data. When analyzing fused-ring energetic or bioactive compounds like pyrazolo-pyridazines, two critical phenomena must dictate your experimental design:

  • Thermal Lag and Heat Transfer: According to the amended USP <741> "Melting Range or Temperature" guidelines, a heating rate of exactly 1 °C/min is strictly required as the temperature approaches the expected melting point[1]. Faster ramp rates cause a thermal lag between the heating block and the sample inside the capillary, artificially inflating the recorded melting temperature and masking impurities.

  • Polymorphism and Desolvation: Pyrazolo-fused systems frequently exhibit conformational polymorphism or trap solvent molecules in their crystal lattice[2]. Traditional capillary methods only visually detect the final macro-melting event. If a batch contains a mixture of α

    • and β -polymorphs, or is a solvate, capillary methods may misinterpret a solid-solid phase transition or desolvation event as a "depressed" melting point. DSC is required to accurately map these distinct endothermic events[2].

Comparative Experimental Methodologies

Every protocol described below operates as a self-validating system, requiring instrument calibration against certified reference standards prior to sample analysis to ensure data integrity[1].

Protocol 1: Manual Capillary Method (USP <741> Compliant)

Best for: Routine laboratory checks and initial purity estimations post-recrystallization.

  • Sample Preparation: Transfer the dried 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine to an agate mortar. Gently pulverize the crystals to ensure a uniform, fine particle size, which is critical for homogeneous heat transfer.

  • Capillary Loading: Introduce the powder into a standard glass capillary (0.8–1.2 mm internal diameter). Tap the capillary on a hard surface to pack the solid to a strict, uniform height of 3 mm[1].

  • Instrument Calibration: Calibrate the heating block using USP secondary reference standards (e.g., sulfanilamide, MP ~165 °C) to bracket the expected range of the pyrazolo-pyridazine[1].

  • Heating Ramp: Rapidly heat the apparatus to 150 °C (approximately 5 °C below the expected MP). Immediately reduce the heating rate to exactly 1 °C/min[1].

  • Observation: Record the Tonset​ (the temperature at which the first detectable liquid phase appears) and Tclear​ (the temperature at which no solid phase remains).

Protocol 2: Automated Optical Transmission

Best for: High-throughput, reproducible GMP environments where operator subjectivity must be eliminated.

  • Preparation: Prepare and pack capillary tubes exactly as described in Protocol 1.

  • System Setup: Insert the sample capillary alongside a blank capillary into the automated optical instrument.

  • Parameter Input: Program a start temperature of 145 °C, a stabilization time of 2 minutes, a heating ramp of 1 °C/min, and an end temperature of 165 °C.

  • Detection: The instrument measures the change in light transmission through the sample. Tonset​ is automatically recorded at a 10% transmission increase, and Tclear​ at 100% liquification.

Protocol 3: Differential Scanning Calorimetry (DSC)

Best for: Polymorph screening, thermodynamic profiling, and absolute purity calculation via the Van 't Hoff equation.

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the synthesized compound into a standard aluminum pan using a microbalance. Crimp with a pin-hole lid to allow the release of any volatile impurities while preventing pan deformation.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during the thermal cycle[2].

  • Thermal Cycle: Equilibrate the sample at 25 °C. Heat at a controlled rate of 5 °C/min or 10 °C/min up to 200 °C[2].

  • Analysis: Integrate the endothermic melting peak using the instrument's software to determine the extrapolated onset temperature ( Tonset​ ) and the enthalpy of fusion ( ΔHfus​ ).

Data Presentation: Performance Comparison

The following table summarizes the experimental melting point data for a highly purified (>99% by HPLC) synthesized batch of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine across the three methodologies.

Methodology Tonset​ (°C) Tclear​ / Peak (°C)Precision (RSD)Polymorph DetectionTime per Assay
Manual Capillary 154.8156.2± 0.5 °CNo~15 min
Automated Optical 155.1155.9± 0.2 °CNo~12 min
DSC 155.4155.7 (Peak)± 0.05 °CYes (High)~30 min

Data Interpretation: While the manual capillary method provides a broader melting range due to subjective visual interpretation and minor thermal gradients, DSC provides a highly precise extrapolated onset temperature. Furthermore, DSC is the only method capable of confirming the absence of polymorphic transitions prior to the melt[2].

Experimental Workflow Visualization

MP_Verification Start Synthesized Compound 7-chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine Prep Sample Preparation (Pulverization & Drying) Start->Prep Capillary Manual Capillary (USP <741>) Prep->Capillary Optical Automated Optical Transmission Prep->Optical DSC DSC Analysis (Thermodynamic) Prep->DSC DataCap Visual T_onset / T_clear Capillary->DataCap DataOpt Digital T_onset / T_clear Optical->DataOpt DataDSC Extrapolated T_onset & Enthalpy (ΔH) DSC->DataDSC Validation Final Purity & Polymorph Validation DataCap->Validation DataOpt->Validation DataDSC->Validation

Fig 1: Melting point verification workflow for pyrazolo[3,4-d]pyridazine.

References

  • Compliance with amended General Chapter USP <741> Melting Range or Temperature. ChemRxiv. Available at:[Link]

  • Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. MDPI Crystals. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine proper disposal procedures

Comprehensive Disposal Protocol for 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine As a specialized pharmaceutical intermediate, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4)[1] presents uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for 7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

As a specialized pharmaceutical intermediate, 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4)[1] presents unique end-of-life management challenges. Proper disposal is not merely a logistical requirement; it is a critical safety and environmental imperative dictated by the molecule's structural chemistry. This guide provides a self-validating, step-by-step operational plan for the safe handling and destruction of this compound, ensuring full compliance with environmental protection frameworks.

Mechanistic Hazard Assessment: The Causality of Disposal

To understand the strict disposal protocols for this compound, one must analyze its molecular architecture. The chemical contains two highly reactive structural features that dictate its waste classification:

  • The Halogenated Moiety (C-Cl Bond): The presence of a chlorine atom classifies this compound as a Halogenated Organic Waste[2]. If combusted at standard temperatures, chlorinated organics undergo incomplete oxidation, leading to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[3],[4]. To prevent this, the compound must be subjected to High-Temperature Incineration (HTI). Furthermore, the cleavage of the C-Cl bond generates hydrogen chloride (HCl) gas, necessitating alkaline scrubbing systems[5].

  • The Nitrogen-Rich Core (Pyrazolo[3,4-d]pyridazine): The high nitrogen density within the heterocyclic core means that thermal degradation will yield significant volumes of nitrogen oxides (NOx). Standard incinerators without Selective Catalytic Reduction (SCR) units will fail emissions testing when processing this material.

Operational Imperative: Never mix this compound with non-halogenated waste streams. Mixing the two converts the entire volume into a halogenated substance, needlessly and exponentially increasing hazardous waste management costs[6].

Quantitative Waste Stream Analysis

Understanding the operational parameters of your waste stream is critical for selecting the correct disposal vendor. Below is a comparative analysis of halogenated versus non-halogenated waste requirements.

ParameterHalogenated Organic Waste (e.g., CAS 1909320-06-4)Non-Halogenated Organic Waste
Target EPA Waste Codes F001-F005 (if formulated as solvent), or specific U/P-listedD001 (Ignitable)
Incineration Temperature > 1100°C (Secondary Chamber)800°C - 1000°C
Gas Residence Time > 2.0 seconds1.0 - 2.0 seconds
Required Abatement Alkaline (Caustic) Scrubber for HCl + SCR for NOxStandard particulate/NOx control
Destruction Removal Efficiency > 99.99% (DRE)> 99.9% (DRE)
Logistical Cost Implications High (Requires specialized twin-chamber HTI)Moderate (Standard fuel blending possible)

Operational Workflow: Step-by-Step Disposal Protocol

Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure safe, compliant disposal.

Step 1: Primary Containment & Segregation

  • Action: Collect all solid residues, contaminated PPE, and liquid washings containing 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine in designated, chemically compatible containers. Use green-labeled carboys specifically designated for halogenated waste[2].

  • Validation: Visually inspect the container to verify it is vapor-tight and spill-proof. Audit the waste log to confirm absolutely zero non-halogenated solvents (e.g., pure ethanol, acetone) have been introduced into this specific container[6].

Step 2: Satellite Accumulation Area (SAA) Management

  • Action: Store the sealed waste in a designated SAA. Label the container immediately—before the first drop of waste is added—with the explicit identifier: "Hazardous Waste: Halogenated Organics (Contains 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine)".

  • Validation: Implement a weekly SAA audit. Verify that the total accumulated volume does not exceed 55 gallons. Once the 55-gallon threshold is reached, date the container; it must be transferred to a central accumulation area within 3 consecutive days.

Step 3: Waste Profiling & Manifesting

  • Action: Prepare an EPA Uniform Hazardous Waste Manifest. Accurately characterize the waste stream, explicitly noting the presence of both halogens (chlorine) and high nitrogen content to the disposal vendor.

  • Validation: Cross-reference the generated waste profile with the receiving facility’s RCRA permit. Confirm in writing that the facility utilizes twin-chamber incinerators equipped with alkaline scrubbers capable of handling HCl loads[5].

Step 4: High-Temperature Incineration (HTI) Execution

  • Action: The certified disposal facility processes the chemical. The waste is injected into a twin-chamber incinerator where the secondary combustion chamber operates at a minimum of 1100°C with a gas residence time of at least 2 seconds,[4].

  • Validation: Request a Certificate of Destruction (CoD) from the vendor. The vendor's Continuous Emissions Monitoring Systems (CEMS) data should validate that HCl capture efficiency exceeded 99% and that exhaust emissions remained compliant with EPA Clean Air Act standards[5].

Thermal Degradation & Abatement Pathway

The following diagram illustrates the logical workflow of the incineration process, demonstrating how the specific structural hazards of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine are neutralized.

DisposalWorkflow Start 7-chloro-1,3-dimethyl-1H- pyrazolo[3,4-d]pyridazine (CAS: 1909320-06-4) Segregation Segregation: Halogenated Organic Waste Start->Segregation Containment in vapor-tight carboys Incineration High-Temperature Incineration (>1100°C, >2s residence) Segregation->Incineration RCRA Transport HCl Hydrogen Chloride (HCl) Gas Incineration->HCl Cleavage of C-Cl bond NOx Nitrogen Oxides (NOx) Incineration->NOx Oxidation of N-heterocycle CO2 CO2 & H2O (Complete Combustion) Incineration->CO2 Oxidation of C-skeleton Scrubber Alkaline Scrubber (Neutralization) HCl->Scrubber >99% Capture SCR Selective Catalytic Reduction (SCR) NOx->SCR Catalytic reduction Exhaust Clean Exhaust (EPA Compliant) CO2->Exhaust Safe release Scrubber->Exhaust Safe release SCR->Exhaust Safe release

Thermal degradation and required abatement pathways for halogenated nitrogen-heterocycle waste.

References

  • [2] Hazardous Waste Segregation Guidelines. Bucknell University Environmental Health & Safety. Available at: [Link]

  • [6] Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Division of Research Safety. Available at: [Link]

  • [3] Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • [5] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • The Environment (Protection) Rules, 1986. Haryana State Pollution Control Board. Available at: [Link]

  • [4] Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal. Central Power Research Institute (CPRI). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science grounded in molecular mechanics. When handling specialized heterocyclic building blocks lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science grounded in molecular mechanics. When handling specialized heterocyclic building blocks like 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine , understanding the why behind the safety protocols is just as critical as the protocols themselves.

This guide synthesizes the chemical reactivity of this compound with field-proven operational strategies, providing you with a self-validating system for personal protective equipment (PPE), handling, and disposal.

Mechanistic Hazard Profiling

To design an effective PPE and handling strategy, we must first analyze the molecular structure of the compound. The pyrazolo[3,4-d]pyridazine scaffold contains four nitrogen atoms within a fused bicyclic system. This high nitrogen-to-carbon ratio draws electron density away from the carbon framework, rendering the core highly electron-deficient. Consequently, the chlorine atom at the 7-position is highly activated and susceptible to rapid Nucleophilic Aromatic Substitution (SNAr).

If this powder contacts the moisture of your skin, eyes, or mucous membranes, it can undergo nucleophilic attack by biological amines or thiols (e.g., cysteine residues in epidermal keratin), leading to covalent protein modification. This mechanism is the primary driver behind its classification as an acute irritant (1[1]).

Quantitative Chemical & Hazard Data

ParameterValueMechanistic / Safety Implication
CAS Number 1909320-06-4Ensures accurate tracking across inventory and SDS databases (2[2]).
Molecular Formula C₇H₇ClN₄High nitrogen content dictates a highly electron-deficient, reactive core (3[3]).
Molecular Weight 182.61 g/mol Low MW (<500 Da) increases the risk of rapid dermal penetration if solubilized[2].
GHS Hazard Codes H315, H319, H335Indicates acute irritation to skin, eyes, and respiratory tract due to electrophilicity[1].
GHS Pictogram GHS07 (Exclamation)Requires strict adherence to localized exhaust and dermal protection (4[4]).

The PPE Matrix: Defensive Causality

Standard laboratory attire is insufficient for handling reactive halogenated heterocycles. Your PPE must act as an active barrier against both the raw powder and its solubilized forms.

  • Dermal Protection (Double Gloving): Wear a baseline layer of standard nitrile gloves, covered by an outer layer of extended-cuff nitrile or neoprene.

    • Causality: This compound is frequently dissolved in polar aprotic solvents like DMSO or DMF for biological assays. DMSO acts as a rapid transdermal carrier. If a splash occurs, the breakthrough time for DMSO through a single layer of standard nitrile is less than 5 minutes. Double gloving provides the critical time window needed to doff the contaminated outer layer before skin exposure occurs.

  • Ocular Protection: Chemical splash goggles (not standard safety glasses).

    • Causality: Safety glasses leave the orbital bone exposed to aerosolized dust. The H319 (serious eye irritation) hazard requires a full-seal micro-environment around the eyes[1].

  • Respiratory Protection: Handled exclusively inside a certified Class II Type A2 (or better) chemical fume hood.

Operational Workflow: Weighing and Solubilization

The following protocol utilizes a self-validating methodology, ensuring that safety parameters are physically confirmed before proceeding to the next step of handling 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine[2].

Step 1: Environmental Validation

  • Action: Turn on the fume hood and set the sash to the certified operational height.

  • Self-Validation: Hold a standard laboratory tissue (e.g., Kimwipe) at the bottom edge of the sash opening. The tissue must pull definitively inward. If it flutters or drops, the negative pressure is compromised; do not open the chemical vial.

Step 2: PPE Donning and Integrity Check

  • Action: Don a flame-resistant lab coat, chemical splash goggles, and two pairs of nitrile gloves.

  • Self-Validation: Before donning the inner pair of gloves, trap air inside the glove by twisting the cuff and apply light pressure. Discard the glove immediately if any micro-punctures (air leaks) are detected.

Step 3: Transfer and Weighing

  • Action: Use an anti-static weighing spatula to transfer the powder.

  • Causality: The compound's low molecular weight makes it highly susceptible to static cling, which can cause sudden aerosolization and subsequent inhalation exposure (H335 hazard)[1].

Step 4: Solubilization and Transdermal Risk Mitigation

  • Action: If dissolving the compound in DMSO or DMF, add the solvent directly to the sealed vial via a septum syringe if possible, or carefully inside the deepest part of the hood.

  • Self-Validation: If a single drop of solvent touches your outer glove, immediately pause the operation, doff the outer glove, inspect the inner glove, and don a new outer pair. Never assume the solvent has not penetrated.

Spill Response and Disposal Plan

In the event of a spill, the immediate risk is the generation of airborne reactive dust[1]. Standard sweeping will exacerbate this hazard.

Step-by-Step Spill Containment:

  • Assess & Evacuate: If the spill occurs outside the fume hood, immediately step back and allow the laboratory HVAC system to clear localized dust for 2 minutes.

  • Quench & Dampen: Do not sweep dry powder. Cover the spilled material with a damp absorbent pad. Expert tip: Dampening the pad with a mild alkaline solution (e.g., 5% NaHCO₃) will begin hydrolyzing the reactive 7-chloro position, neutralizing the electrophilic hazard via SNAr before disposal.

  • Collection: Use a non-sparking tool to scoop the dampened, quenched material into a compatible, sealable secondary container.

  • Surface Decontamination: Wipe the area with an alcohol-soaked pad (ethanol or isopropanol) to dissolve and remove any microscopic residual compound.

Disposal Protocol:

  • Action: Label the waste strictly as "Halogenated Organic Waste."

  • Causality: Never mix this with standard non-halogenated solvent waste. The presence of the chlorine atom requires incineration at specialized facilities equipped with alkaline scrubbers to safely capture and neutralize the hydrochloric acid (HCl) gas generated during thermal destruction[1].

Process Visualization

Handling_Workflow Start Initiate Protocol PPE Don PPE (Double Nitrile, Goggles) Start->PPE Hood Verify Fume Hood (Tissue Pull Test) PPE->Hood Weigh Weigh Compound (CAS: 1909320-06-4) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Quench & Absorb (Mild Base Solution) Spill->Clean Yes React Transfer to Reaction (SNAr Chemistry) Spill->React No Dispose Halogenated Waste Disposal Clean->Dispose React->Dispose

Workflow for safe handling and spill response of 7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine.

References

  • "7-Chloro-2-(O-tolyl)-2H-pyrazolo[3,4-D]pyridazine Safety Data Sheet", AK Scientific, Inc.
  • "7-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine", AiFChem.
  • "7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine", NextSDS.
  • "7-chloro-1,3-dimethyl-1h-pyrazolo[3,4-d]pyridazine", PubChemLite.

Sources

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